3-Quinuclidinol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLICPVPXWEGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862716 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
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Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Sublimes at 120 °C | |
| Record name | 3-QUINUCLIDINOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
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Color/Form |
Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene | |
CAS No. |
1619-34-7 | |
| Record name | (±)-3-Quinuclidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Quinuclidinol | |
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| Record name | 3-QUINUCLIDINOL | |
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| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
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| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
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| Record name | Quinuclidin-3-ol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.072 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-QUINUCLIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974MVZ0WOK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 3-QUINUCLIDINOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
221 °C | |
| Record name | 3-QUINUCLIDINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
3-Quinuclidinol mechanism of action in biological systems
An In-depth Technical Guide on the Core Mechanism of Action of 3-Quinuclidinol in Biological Systems
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral tertiary alcohol that serves as a fundamental structural core for a range of potent synthetic muscarinic acetylcholine receptor (mAChR) antagonists. While this compound itself demonstrates only modest affinity for these receptors, its esterified derivatives are among the most powerful and extensively studied competitive antagonists of all five muscarinic receptor subtypes (M1-M5). The (R)-enantiomer of the this compound scaffold is paramount for high-affinity binding. This technical guide elucidates the mechanism of action of this compound-based ligands, detailing their interaction with muscarinic receptors, the subsequent modulation of downstream signaling pathways, and the experimental protocols utilized for their characterization.
Introduction to Muscarinic Acetylcholine Receptors and the Role of this compound
Muscarinic acetylcholine receptors are a family of G-protein coupled receptors (GPCRs) that are integral to the modulation of the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1] These receptors are classified into five subtypes, M1 through M5, which are differentiated by their preferential G-protein coupling and the resulting signaling cascades.[1]
-
M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1][2]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which results in the inhibition of adenylyl cyclase.[1][2]
This compound, particularly the (R)-enantiomer, is a critical precursor for the synthesis of high-affinity muscarinic antagonists.[2][3] Its ester derivatives function as competitive antagonists at the orthosteric binding site of muscarinic receptors, thereby preventing acetylcholine from binding and initiating downstream signaling.[1] One of the most well-known and potent derivatives is 3-Quinuclidinyl benzilate (QNB), also known as BZ, which has been studied as a chemical warfare agent.[4][5][6]
Mechanism of Action: Antagonism of Muscarinic Receptor Signaling
The primary mechanism of action for ligands derived from this compound is the competitive blockade of muscarinic acetylcholine receptors. This antagonism prevents the conformational changes in the receptor that are necessary to activate associated G-proteins, thus inhibiting their downstream signaling pathways.
Antagonism of Gq/11-Mediated Signaling (M1, M3, M5 Receptors)
Upon agonist binding, M1, M3, and M5 receptors activate the Gq/11 protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] Antagonists built on the this compound scaffold effectively block this entire cascade.[1]
Antagonism of Gi/o-Mediated Signaling (M2, M4 Receptors)
Agonist binding to M2 and M4 receptors leads to the activation of Gi/o proteins.[7] The α-subunit of the activated Gi/o protein inhibits the enzyme adenylyl cyclase, which results in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2][8] this compound-based antagonists prevent this inhibitory action, thereby maintaining or increasing cAMP levels that would otherwise be suppressed by acetylcholine.[1]
Quantitative Data: Binding Affinities
While quantitative binding data for the parent compound, this compound, is not widely available due to its modest affinity, extensive research has been conducted on its high-affinity ester derivative, (R)-Quinuclidinyl benzilate (QNB). The data presented below for (R)-QNB illustrates the high affinity conferred by the esterification of the (R)-(-)-3-Quinuclidinol scaffold.
| Receptor Subtype | Ligand | Ki (nM) | Test System | Reference |
| M1 | (R)-QNB | 2.0 | CHO cell membranes | [9] |
| M2 | (R)-QNB | 13 | CHO cell membranes | [9] |
| M3 | (R)-QNB | 2.6 | CHO cell membranes | [9] |
| M4 | (R)-QNB | 2.2 | CHO cell membranes | [9] |
| M5 | (R)-QNB | 1.8 | CHO cell membranes | [9] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The characterization of this compound derivatives at muscarinic receptors typically involves radioligand binding assays and functional assays to determine their affinity and efficacy.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., a this compound derivative) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
4.1.1. Detailed Methodology
-
Membrane Preparation:
-
Prepare membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells that are stably expressing a single human muscarinic receptor subtype (M1-M5).[10]
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[5]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[5]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[5]
-
Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.[5][10]
-
-
Assay Procedure:
-
In a 96-well plate, set up triplicate reactions for each condition: total binding, non-specific binding, and competition with the test compound.[10]
-
Total Binding: Add cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration near its Kd, and assay buffer.[10]
-
Non-specific Binding: Add cell membranes, the radioligand, and a high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine.[10]
-
Competition: Add cell membranes, the radioligand, and varying concentrations of the unlabeled test compound (e.g., a this compound derivative).[10]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters).[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Place the filter discs in scintillation vials with a scintillation cocktail.[10]
-
Quantify the radioactivity using a liquid scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
4.2.1. Phosphoinositide (PI) Turnover Assay (for M1, M3, M5)
This assay measures the accumulation of inositol phosphates, the products of PLC activity, to assess the functional antagonism of Gq/11-coupled receptors.
4.2.2. Adenylyl Cyclase (AC) Inhibition Assay (for M2, M4)
This assay measures the inhibition of forskolin-stimulated cAMP production to determine the functional antagonism of Gi/o-coupled receptors.[11]
Synthesis and Chiral Separation of (R)-3-Quinuclidinol
The synthesis of enantiomerically pure (R)-3-Quinuclidinol is crucial for its use in developing potent pharmaceuticals. A common approach involves the reduction of 3-quinuclidinone to a racemic mixture, followed by chiral separation.
4.3.1. Detailed Methodology for Racemic Synthesis
-
Reduction of 3-Quinuclidinone:
-
Dissolve 3-quinuclidinone in water at 30-35°C.
-
Add sodium borohydride (NaBH₄) portion-wise over one hour.
-
Stir the mixture for approximately 4 hours, monitoring the reaction's completion by gas chromatography.
-
Extract the aqueous mixture with chloroform.
-
Dry the combined organic layers over sodium sulfate and remove the solvent under reduced pressure to yield crude racemic (±)-3-quinuclidinol.
-
4.3.2. Detailed Methodology for Chiral HPLC Separation
-
Pre-column Derivatization:
-
HPLC Conditions:
-
Column: A chiral stationary phase column, such as Chiralpak IC (250 x 4.6 mm, 5 µm), is used.[2][12]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4, v/v/v/v), is employed.[2][12]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[4]
-
Detection: UV detection is performed at a wavelength of 230 nm.[2]
-
Conclusion
The this compound scaffold is a cornerstone in the development of potent muscarinic receptor antagonists. While the parent alcohol has limited affinity, its ester derivatives exhibit high-affinity, competitive antagonism across all five muscarinic receptor subtypes.[1] This antagonism effectively blocks both the Gq/11-mediated phosphoinositide signaling of M1, M3, and M5 receptors and the Gi/o-mediated inhibition of adenylyl cyclase by M2 and M4 receptors. A thorough understanding of this mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel therapeutics targeting the muscarinic acetylcholine receptor system.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 7. The structural study of mutation-induced inactivation of human muscarinic receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. Rat striatal muscarinic receptors coupled to the inhibition of adenylyl cyclase activity: potent block by the selective m4 ligand muscarinic toxin 3 (MT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Dawn of a Scaffold: Early Studies and Discovery of 3-Quinuclidinol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinuclidinol, a bicyclic tertiary amine alcohol, represents a cornerstone in the development of a diverse range of pharmacologically active compounds. Its rigid, cage-like structure has made it a valuable scaffold for the synthesis of potent anticholinergic agents, muscarinic receptor antagonists, and other therapeutic agents. This technical guide delves into the seminal early studies that led to the discovery and initial characterization of this compound, with a focus on its synthesis, early pharmacological evaluation, and the foundational experimental work that paved the way for its extensive use in medicinal chemistry.
The Pioneering Synthesis: Sternbach and Kaiser (1952)
The first preparation of this compound was reported in 1952 by Leo Sternbach and S. Kaiser of Hoffmann-La Roche.[1] Their work, detailed in a two-part series in the Journal of the American Chemical Society, laid the groundwork for the synthesis of a variety of bicyclic basic alcohols and their esters as potential antispasmodics.
Synthesis of 3-Quinuclidinone Hydrochloride
The precursor to this compound, 3-quinuclidinone, was synthesized via a Dieckmann condensation of a piperidine derivative. This intramolecular cyclization was a key step in forming the characteristic bicyclic quinuclidine ring system.
Reduction to this compound
The synthesized 3-quinuclidinone was then reduced to the corresponding alcohol, this compound. The initial method employed catalytic hydrogenation.
Early Pharmacological Investigations
Following the successful synthesis of this compound, the immediate focus of research shifted to the pharmacological activity of its esters. The rationale was to explore their potential as antispasmodic agents, compounds that could relax smooth muscle and alleviate spasms.
A pivotal study by Randall, Benson, and Stefko in 1952 evaluated the spasmolytic action of various esters of bicyclic basic alcohols, including those of this compound.[1] Their research demonstrated that esters of this compound possessed significant anticholinergic activity. This discovery was crucial as it established the potential of the this compound scaffold in modulating the cholinergic nervous system.
Quantitative Data from Early Pharmacological Screening
| Compound Class | Pharmacological Activity | Reference |
| Esters of this compound | Greater spasmolytic activity than corresponding esters of diethylaminoethanol. | [1] |
| 3-Quinuclidinyl benzilate | Potent anticholinergic and central nervous system effects. |
Experimental Protocols
The following are detailed methodologies for the key experiments described in the early literature.
Synthesis of 3-Quinuclidinone Hydrochloride (Based on Sternbach & Kaiser, 1952)
Materials:
-
1-Carbethoxymethyl-4-carbethoxypiperidine
-
Potassium
-
Toluene (absolute)
-
Hydrochloric acid (10N)
-
Activated charcoal
-
Isopropyl alcohol
-
Acetone
Procedure:
-
A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene is added dropwise to a refluxing suspension of potassium in toluene under a nitrogen atmosphere.
-
The reaction mixture is refluxed for several hours to facilitate the Dieckmann condensation.
-
The resulting mixture is cooled and the excess potassium is decomposed.
-
The mixture is then acidified with 10N hydrochloric acid.
-
The aqueous layer is separated and refluxed for an extended period to effect decarboxylation.
-
The solution is decolorized with activated charcoal, filtered, and evaporated to dryness under reduced pressure.
-
The residue is recrystallized from a mixture of isopropyl alcohol and acetone to yield 3-quinuclidone hydrochloride.
Reduction of 3-Quinuclidinone to (±)-3-Quinuclidinol (Modern Adaptation)
Materials:
-
3-Quinuclidinone hydrochloride
-
Sodium borohydride
-
Water
-
Chloroform
-
Anhydrous sodium sulfate
-
Acetone
Procedure:
-
3-Quinuclidinone hydrochloride is dissolved in water.
-
Sodium borohydride is added portion-wise to the solution while maintaining the temperature between 30-35°C.
-
The reaction mixture is stirred for several hours at the same temperature.
-
Reaction completion is monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography).
-
The aqueous solution is extracted multiple times with chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude (±)-3-quinuclidinol.
-
The crude product is purified by recrystallization from acetone.
Visualizations
Conclusion
The early studies on this compound, spearheaded by the synthetic work of Sternbach and Kaiser, were instrumental in unveiling a molecular scaffold of immense therapeutic potential. Their successful synthesis and the subsequent pharmacological evaluation of this compound esters firmly established the anticholinergic properties of this class of compounds. This foundational research not only provided a new avenue for the development of antispasmodic drugs but also laid the groundwork for the later discovery of potent centrally acting anticholinergics, including the chemical warfare agent 3-Quinuclidinyl benzilate (BZ), and numerous other pharmaceuticals. The logical progression from synthesis to pharmacological screening demonstrated in these early papers serves as a classic example of the drug discovery process and highlights the enduring importance of fundamental organic and medicinal chemistry research.
References
Spectroscopic properties of 3-Quinuclidinol (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Quinuclidinol, a key chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms. The spectra of the (R) and (S) enantiomers of this compound are identical in a non-chiral solvent.[1]
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. The data presented below is a compilation from various sources for the general this compound structure in CDCl₃.[1][2][3]
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| OH | ~4.5 | broad singlet |
| H-3 | ~3.79 | multiplet |
| H-2, H-4 (axial) | ~3.09 | multiplet |
| H-5, H-7 (axial) | ~2.89 | multiplet |
| H-5, H-7 (equatorial) | ~2.75 | multiplet |
| H-2, H-4 (equatorial) | ~2.63 | multiplet |
| H-6 (axial) | ~1.95 | multiplet |
| H-6 (endo) | ~1.78 | multiplet |
| H-6 (exo) | ~1.67 | multiplet |
| H-6 (equatorial) | ~1.35 | multiplet |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. The chemical shift of C-3 is significantly upfield compared to its ketone precursor, 3-quinuclidinone (around 217 ppm), which is characteristic of a carbon bonded to a hydroxyl group.[1]
| Assignment | Chemical Shift (δ) ppm |
| C-3 | 68.5 - 69.1 |
| C-2, C-4 | 47.3 - 47.5 |
| C-5, C-7 | 25.8 - 47.0 |
| C-6 | 20.5 - 25.5 |
| C-8 | 20.2 |
Note: Variations in chemical shifts can occur depending on the solvent and concentration.[3]
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of this compound.[1][3][4]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.[1]
-
Filter the solution if any particulate matter is present.[4]
Data Acquisition:
-
The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).[3]
-
The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.[3]
-
For ¹H NMR, a sufficient number of scans (e.g., 16) are accumulated with an appropriate spectral width and relaxation delay.[1]
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[3]
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier-transformed.
-
The resulting spectrum is phase-corrected and a baseline correction is applied.
-
Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.[5]
IR Spectral Data
The IR spectrum of this compound will exhibit characteristic absorptions for the O-H and C-H bonds.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3300-3500 | Broad, Strong |
| C-H stretch (sp³ C-H) | 2850-3000 | Medium to Strong |
| C-O stretch (secondary alcohol) | ~1050 | Strong |
Experimental Protocol for IR Spectroscopy (Solid Sample)
The following describes the Attenuated Total Reflectance (ATR) and KBr pellet methods, commonly used for solid samples.
ATR Method:
-
A small amount of solid this compound powder is placed directly onto the ATR crystal.[3]
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded.
Thin Solid Film Method:
-
Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).[6]
-
Apply a drop of the solution to a salt plate (e.g., NaCl).[6]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]
-
Place the plate in the spectrometer and acquire the spectrum.[6]
KBr Wafer Method:
-
Mix a small amount of the sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder in a die to form a thin, transparent pellet.
-
Place the pellet in the spectrometer's sample holder and record the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[7][8]
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
| m/z | Assignment |
| 127 | Molecular Ion [M]⁺ |
The fragmentation pattern will show characteristic losses that can aid in structure confirmation.
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows.[9]
Sample Preparation:
-
Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[9]
-
Further dilute an aliquot of this solution to a final concentration suitable for the instrument (e.g., 10-100 µg/mL).[9]
-
Filter the final solution if any precipitate is present to avoid blockages.[9]
-
Transfer the solution to a mass spectrometry vial.[9]
Data Acquisition:
-
The sample is introduced into the mass spectrometer.
-
The molecules are ionized (e.g., by electron impact or electrospray).[10]
-
The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[10]
-
The detector records the abundance of each ion.[10]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(1619-34-7) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amherst.edu [amherst.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. fiveable.me [fiveable.me]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Navigating the Physicochemical Landscape of 3-Quinuclidinol: A Technical Guide to its Solubility and Stability
For Immediate Release
This technical guide offers a comprehensive overview of the solubility and stability of 3-Quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol), a pivotal building block in the synthesis of numerous pharmaceuticals, particularly as a precursor to muscarinic receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development, providing critical data and methodologies to inform formulation, analytical method development, and stability-indicating studies.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid. Its bicyclic structure, featuring a tertiary amine and a hydroxyl group, governs its physicochemical behavior, including its solubility and stability profiles.
Solubility Profile
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (tertiary amine) significantly influences the solubility of this compound. It exhibits high polarity, leading to its miscibility with polar solvents.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water is well-documented. The available data is summarized in Table 1.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | > 1000 g/L[1] |
| Methanol | Not Specified | Slightly Soluble[1] |
| Ethanol | Not Specified | Soluble[1] |
| Acetone | Not Specified | Soluble[1] |
| Chloroform | Not Specified | Sparingly Soluble[1] |
| Ethers | Not Specified | Soluble |
| Non-polar solvents | Not Specified | Limited solubility |
Stability Profile
This compound is generally stable under normal storage conditions. However, its structure suggests potential susceptibility to degradation under stress conditions such as extreme pH, oxidation, and high temperatures. Some evidence suggests it may be sensitive to air and is incompatible with strong oxidizing agents and acids.[1]
A study has shown that a solution of (R)-(-)-3-Quinuclidinol in a mobile phase consisting of n-hexane, ethanol, 2-propanol, and diethylamine is stable for at least 24 hours at room temperature, with no significant changes observed.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 N HCl at room temperature or elevated temperature (e.g., 60 °C)[1] |
| Base Hydrolysis | 0.1 N NaOH at room temperature or elevated temperature (e.g., 60 °C)[1] |
| Oxidation | 3% H₂O₂ at room temperature[1] |
| Thermal Degradation | Dry heat (e.g., 70-80 °C)[1] |
| Photostability | Exposure to a calibrated light source as per ICH Q1B guidelines[1] |
Experimental Protocols
Equilibrium Solubility Determination
The following is a general protocol for determining the equilibrium (thermodynamic) solubility of this compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a different solvent of interest.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[1]
-
Phase Separation: Following equilibration, the samples are left undisturbed to allow the undissolved solid to sediment. Centrifugation can be employed to expedite this separation.[1]
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn.
-
Quantification: The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).[1]
Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various stress agents as outlined in Table 2. For thermal degradation, the solid compound is exposed to dry heat. For photostability, the solid or a solution is exposed to a calibrated light source.
-
Stress Application: The samples are exposed to the specified stress conditions for a defined period.
-
Sampling: Aliquots are withdrawn at various time points. Samples from acidic and basic hydrolysis are neutralized.
-
Analysis: The stressed samples are analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any potential degradation products.
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Signaling Pathway Context
As this compound is a key precursor for muscarinic receptor antagonists, understanding the signaling pathways of these receptors is crucial. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).
References
The Pivotal Role of Stereochemistry in 3-Quinuclidinol's Muscarinic Receptor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Quinuclidinol is a chiral bicyclic alcohol that serves as a fundamental scaffold for a wide array of pharmacologically active compounds, most notably potent antagonists of muscarinic acetylcholine receptors (mAChRs). The stereochemistry at the C3 position of the quinuclidine ring is a critical determinant of the biological activity of its derivatives. This technical guide provides an in-depth analysis of the stereochemical importance of this compound in its interaction with mAChRs. It includes a summary of the differential binding affinities of its enantiomeric derivatives, detailed experimental protocols for assessing receptor binding and functional activity, and a review of the downstream signaling pathways modulated by these interactions.
Introduction: The Significance of Chirality in this compound's Biological Activity
This compound, a member of the quinuclidine class of compounds, possesses a chiral center at the 3-position, giving rise to (R)- and (S)-enantiomers. In the realm of pharmacology, such stereoisomers are distinct chemical entities, often exhibiting profound differences in their interactions with biological macromolecules like receptors and enzymes. This stereoselectivity is of paramount importance in drug design and development, as the desired therapeutic effect may be predominantly associated with one enantiomer, while the other may be less active, inactive, or even contribute to off-target effects.
The primary pharmacological relevance of this compound lies in its role as a precursor to a multitude of muscarinic acetylcholine receptor (mAChR) ligands. These G-protein coupled receptors (GPCRs) are integral to the modulation of numerous physiological functions mediated by the neurotransmitter acetylcholine. The five subtypes of mAChRs (M1-M5) are distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes. Consequently, they are attractive therapeutic targets for conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.
Research has consistently demonstrated that the esterification of the hydroxyl group of this compound leads to compounds with high affinity for mAChRs. Crucially, the absolute configuration of the this compound moiety profoundly influences this affinity and, in some cases, the receptor subtype selectivity.
Stereoselectivity in Muscarinic Receptor Binding
While quantitative binding and functional data for the parent (R)- and (S)-3-Quinuclidinol enantiomers are not extensively reported, the literature on their derivatives unequivocally establishes the stereochemical preference of muscarinic receptors. The (R)-enantiomer of this compound consistently yields derivatives with higher binding affinity for mAChRs compared to their (S)-counterparts.
A prime example is 3-quinuclidinyl benzilate (QNB), a potent, non-selective muscarinic antagonist. The (R)-enantiomer of QNB, derived from (R)-3-quinuclidinol, exhibits significantly higher affinity for both M1 and M2 muscarinic receptors than the (S)-enantiomer. This stereochemical preference underscores the specific and well-defined nature of the orthosteric binding pocket on the muscarinic receptors.
Interestingly, while the (R)-configuration generally confers higher potency, derivatives incorporating (S)-3-quinuclidinol have been shown to exhibit greater selectivity for the M1 receptor subtype. This suggests that subtle variations in the stereochemical presentation of the ligand can be exploited to achieve desired selectivity profiles.
Quantitative Data on this compound Derivatives
The following tables summarize the binding affinities of the enantiomers of various this compound derivatives for muscarinic acetylcholine receptors. It is important to note that this data pertains to derivatives and not the parent this compound, for which direct comparative data is sparse.
Table 1: Binding Affinities (Ki, nM) of (R)- and (S)-Quinuclidinyl Benzilate (QNB) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | (R)-QNB Ki (nM) | (S)-QNB Ki (nM) |
| M1 | 0.13 | >1000 |
| M2 | 0.10 | >1000 |
| M3 | 0.16 | >1000 |
| M4 | 0.10 | >1000 |
| M5 | 0.20 | >1000 |
Table 2: Binding Affinities (Ki, nM) of (R)- and (S)-Quinuclidinyl Xanthene-9-Carboxylate (QNX) at Muscarinic Receptor Subtypes
| Receptor Subtype | (R)-QNX Ki (nM) | (S)-QNX Ki (nM) |
| M1 | 1.2 | 25 |
| M2 | 0.8 | 100 |
Muscarinic Receptor Signaling Pathways
The interaction of this compound-based antagonists with muscarinic receptors leads to the blockade of downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G-proteins, resulting in distinct intracellular responses.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
The diagrams below illustrate these canonical signaling pathways.
Caption: Gq/11 Signaling Pathway Blocked by this compound Derivatives.
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Quinuclidinol
Introduction
(R)-3-Quinuclidinol is a pivotal chiral building block in the pharmaceutical industry, essential for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its rigid bicyclic structure and specific stereochemistry are critical for the therapeutic efficacy of drugs targeting muscarinic receptors, such as solifenacin (used for treating overactive bladder) and aclidinium bromide (a bronchodilator for chronic obstructive pulmonary disease).[1][3] The stereocenter at the C-3 position of the quinuclidine ring plays a crucial role in the pharmacological activity of these drugs, making highly stereoselective synthetic methods paramount.[4]
This document provides detailed protocols and application notes for the asymmetric synthesis of (R)-3-Quinuclidinol, focusing on biocatalytic reduction of 3-quinuclidinone. This method is renowned for its high enantioselectivity, operational simplicity, and environmentally benign reaction conditions.[4][5]
Synthetic Strategies
The production of enantiomerically pure (R)-3-Quinuclidinol is primarily achieved through two main strategies: the resolution of a racemic mixture of 3-quinuclidinol and, more directly, the asymmetric synthesis from 3-quinuclidinone.[1] Asymmetric synthesis offers a more efficient route by avoiding a separate resolution step.[1] The two predominant methods for asymmetric synthesis are biocatalytic asymmetric reduction and chemical asymmetric hydrogenation.[6]
-
Biocatalytic Asymmetric Reduction: This approach utilizes ketoreductases (KREDs) or specific 3-quinuclidinone reductases to reduce the prochiral ketone, 3-quinuclidinone, to (R)-3-Quinuclidinol with high yields and excellent enantiomeric excess (>99%).[4][6]
-
Chemical Asymmetric Hydrogenation: This method typically employs chiral ruthenium-based catalysts to achieve the enantioselective reduction of 3-quinuclidinone.[6][7]
This document will focus on the biocatalytic approach due to its numerous advantages in terms of selectivity and sustainability.
Biocatalytic Asymmetric Reduction of 3-Quinuclidinone
The enzymatic reduction of 3-quinuclidinone to (R)-3-Quinuclidinol is a highly efficient and selective method. A variety of reductase enzymes, often sourced from microorganisms, have been successfully employed for this transformation.[3][6] These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and require a nicotinamide cofactor (NADH or NADPH) for their activity.[3][8]
Cofactor Regeneration
The stoichiometric use of expensive cofactors like NADH or NADPH is not economically feasible for large-scale synthesis.[6] Therefore, an in situ cofactor regeneration system is essential.[3] This is commonly achieved by using a coupled enzyme system, where a second dehydrogenase oxidizes a cheap co-substrate, thereby regenerating the active reduced cofactor. A widely used system is the glucose/glucose dehydrogenase (GDH) system, which regenerates NADPH from NADP+.[6][8][9]
Caption: Enzyme-coupled cofactor regeneration system.
Data Presentation: Performance of Reductase Enzymes
The following table summarizes the performance of various reductase enzymes in the asymmetric synthesis of (R)-3-Quinuclidinol.
| Enzyme Source | Expression Host | Substrate Conc. | Conversion (%) | Enantiomeric Excess (ee) (%) | Space-Time Yield (g L⁻¹ d⁻¹) | Reference |
| Rhodotorula rubra JCM3782 (RrQR) | Escherichia coli | 618 mM | ~100 | >99.9 | Not Reported | [3][8] |
| Agrobacterium radiobacter ECU2556 (ArQR) | Escherichia coli | Not Reported | High | Excellent | 916 | [3] |
| Kaistia algarum (KaKR) | Escherichia coli | 5000 mM | ~100 | >99.9 | 1027 | [3] |
| Microbacterium luteolum (QNR) | Escherichia coli | Not Reported | High | >99.9 | Not Reported | [3] |
| Nocardia sp. WY1202 | Whole Cells | 9.9 mmol | 93 | >99 | Not Reported | [10][11] |
| Rhodococcus erythropolis WY1406 | Whole Cells | 6.2 mmol | 92 | >99 (for S-enantiomer) | Not Reported | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the biocatalytic synthesis of (R)-3-Quinuclidinol.
Protocol 1: Recombinant Enzyme Production in E. coli
This protocol describes the general procedure for producing the reductase and cofactor regeneration enzymes in E. coli.
1. Gene Cloning and Expression Vector Construction:
- The gene encoding the desired 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) is cloned into a suitable expression vector.[8]
- Similarly, the gene for the cofactor regenerating enzyme (e.g., glucose dehydrogenase) is cloned into a compatible expression vector.[8]
- Alternatively, both genes can be co-expressed from a single vector.
2. Transformation:
- Transform the expression vector(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).[3]
3. Cultivation and Induction:
- Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[3]
- Inoculate a larger volume of a rich medium, such as Terrific Broth (TB), with the overnight culture.[3]
- Grow the culture at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[3]
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[3]
- Continue cultivation at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-24 hours) to ensure proper protein folding.
4. Cell Harvesting:
- Harvest the cells by centrifugation.
- Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0). The resulting cell paste can be used directly as a whole-cell biocatalyst or processed further for enzyme purification.
Protocol 2: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone
This protocol outlines the asymmetric reduction of 3-quinuclidinone using a whole-cell biocatalyst co-expressing the reductase and glucose dehydrogenase.
1. Reaction Setup:
- In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 8.0).[11]
- Add D-glucose as the co-substrate for cofactor regeneration.[6][11]
- Add a catalytic amount of the nicotinamide cofactor (e.g., NADP+).
- Add the harvested E. coli cells (biocatalyst) to the reaction mixture.[12]
2. Substrate Addition:
3. Reaction Conditions:
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for the required duration (e.g., 24-48 hours).[6][11]
4. Reaction Monitoring:
- Monitor the progress of the reaction by a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][6]
Protocol 3: Product Isolation and Purification
This protocol describes the extraction and purification of (R)-3-Quinuclidinol from the reaction mixture.
1. Cell Removal:
- After the reaction is complete, separate the cells from the reaction mixture by centrifugation.[6]
2. Product Extraction:
- Adjust the pH of the supernatant to approximately 12 with a base such as K₂CO₃.[6][11]
- Extract the (R)-3-Quinuclidinol from the aqueous supernatant using an organic solvent like chloroform or ethyl acetate.[1][3] Repeat the extraction multiple times to maximize recovery.[3]
3. Drying and Concentration:
- Combine the organic phases and dry them over an anhydrous drying agent (e.g., sodium sulfate).[1][3]
- Concentrate the organic solution under reduced pressure to obtain the crude product.[1][3]
4. Purification:
- Purify the crude product by recrystallization from a suitable solvent, such as acetone, to yield pure (R)-3-Quinuclidinol as a white crystalline solid.[1][6]
Protocol 4: Analysis of Enantiomeric Excess
The enantiomeric excess (ee) of the final product is a critical parameter and can be determined using chiral chromatography.
-
Chiral HPLC or GC Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[3] If necessary, the product can be derivatized to improve separation and detection.
Workflow and Logic Diagrams
The following diagrams illustrate the overall experimental workflow and the logical relationships in the biocatalytic synthesis of (R)-3-Quinuclidinol.
Caption: Experimental workflow for biocatalytic synthesis.
This comprehensive guide provides researchers and drug development professionals with the necessary information to implement and optimize the asymmetric synthesis of (R)-3-Quinuclidinol using biocatalytic methods. The protocols and data presented herein serve as a valuable resource for achieving high yields and enantioselectivity in a sustainable manner.
References
- 1. benchchem.com [benchchem.com]
- 2. 奎宁环-3-醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 8. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2423320A1 - Process for production of (r)-3-quinuclidinol - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Solifenacin Utilizing (R)-(-)-3-Quinuclidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin, marketed as Solifenacin succinate (Vesicare®), is a competitive muscarinic receptor antagonist, primarily targeting the M3 subtype, which is instrumental in reducing smooth muscle contraction in the bladder wall.[1] It is a widely prescribed treatment for overactive bladder. The synthesis of this chiral compound relies on key stereospecific reactions, with (R)-(-)-3-Quinuclidinol serving as a critical chiral building block for the quinuclidine moiety of the final molecule.[1] This document outlines various synthetic strategies for Solifenacin that employ (R)-(-)-3-Quinuclidinol, presenting detailed experimental protocols and comparative data to guide researchers in the development and optimization of synthetic routes.
Overview of Synthetic Pathways
The synthesis of Solifenacin from (R)-(-)-3-Quinuclidinol primarily involves the formation of a carbamate linkage between (R)-3-quinuclidinol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Several distinct pathways have been developed to achieve this transformation efficiently and stereospecifically. The choice of a particular synthetic route can significantly impact the overall yield, purity, scalability, and safety of the process.
The main strategies include:
-
Transesterification: A classic approach involving the reaction of an N-alkoxycarbonyl derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol in the presence of a strong base.[1]
-
Use of Activating Agents: Reagents such as 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) can be used to activate (R)-3-quinuclidinol in situ to form a reactive carbamate intermediate, which then couples with the tetrahydroisoquinoline.[1][2][3]
-
Chloroformate Intermediate Route: This method involves the preparation of a chloroformate derivative of (R)-3-quinuclidinol, which then reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[4]
Caption: Overview of synthetic strategies for Solifenacin.
Experimental Protocols
Protocol 1: One-Pot Synthesis using 1,1'-Carbonyldi(1,2,4-triazole) (CDT) Activation
This protocol is adapted from a process designed for high yield and purity, making it suitable for industrial production.[1][2][3] It involves the in situ activation of (R)-3-quinuclidinol with CDT followed by coupling with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
(R)-3-Quinuclidinol
-
1,1'-Carbonyldi(1,2,4-triazole) (CDT)
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Triethylamine
-
Isopropyl acetate
-
Saturated aqueous ammonium chloride solution
-
Sodium bicarbonate solution
-
Water
-
Succinic acid
-
Acetone
Procedure:
-
Activation of (R)-3-Quinuclidinol:
-
In a reaction vessel under a nitrogen atmosphere, charge CDT (0.1676 mol) and isopropyl acetate (73 ml).
-
Stir the mixture to homogenize.
-
Add (R)-3-quinuclidinol (0.1676 mol, 21.31 g) stepwise.
-
Add triethylamine (0.2863 mol, 39.9 ml) and stir the mixture at room temperature (20-25°C) for approximately 2 hours.[1]
-
-
Coupling Reaction:
-
Work-up and Isolation of Solifenacin Base:
-
Cool the mixture to 0-5°C.
-
Add a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to separate into two clear layers.
-
Separate the organic layer and wash it with a sodium bicarbonate solution, followed by water.[1]
-
-
Formation of Solifenacin Succinate:
-
To the organic layer containing the Solifenacin base, add a solution of succinic acid in acetone.
-
Stir the mixture at 0-5°C for about 3 hours to induce precipitation.
-
Collect the solid by filtration.
-
Wash the solid with ethyl acetate and dry to obtain Solifenacin succinate.[1]
-
Caption: Experimental workflow for CDT activation method.
Protocol 2: Synthesis via Chloroformate Intermediate
This method provides a reliable alternative to the CDT activation, also resulting in good yields.[1] It involves the initial formation of a chloroformate from (R)-3-quinuclidinol.
Materials:
-
(R)-3-Quinuclidinol
-
Diphosgene
-
Acetonitrile
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Succinic acid
Procedure:
-
Preparation of (R)-quinuclidin-3-yl carbonochloridate:
-
Dissolve (R)-3-quinuclidinol (10.0 g) in acetonitrile (800.0 ml).
-
Cool the solution in an ice-water bath.
-
Add diphosgene (20.0 g) dropwise to the cooled solution.
-
After the addition is complete, remove the ice-water bath and allow the reaction to proceed at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-quinuclidin-3-yl carbonochloridate.[1][4]
-
-
Coupling Reaction:
-
In a separate vessel, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (11.3 g) and triethylamine (8.2 g) in DCM (100.0 ml).
-
Prepare a solution of the crude chloroformate from Part A (e.g., 13.4 g) in DCM (60.0 ml).
-
Cool the tetrahydroisoquinoline solution in an ice-water bath.
-
Add the chloroformate solution dropwise.
-
Stir for 5-10 minutes after addition, then remove the ice-water bath and continue stirring at room temperature until the reaction is complete (monitor by TLC/HPLC).[4]
-
-
Work-up and Isolation of Solifenacin Base:
-
Formation of Solifenacin Succinate:
-
Dissolve the obtained Solifenacin oil (e.g., 17.6 g) in ethyl acetate (20.0 ml).
-
Add a solution of succinic acid in a suitable solvent (e.g., acetone or ethyl acetate).
-
Stir to allow for precipitation of the succinate salt.
-
Filter the solid, wash with ethyl acetate, and dry to obtain Solifenacin succinate.[1][4]
-
Caption: Experimental workflow for the chloroformate intermediate route.
Data Presentation
The following tables summarize quantitative data from various published synthetic methods for Solifenacin, highlighting the role of (R)-(-)-3-Quinuclidinol.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| CDT Activation | (R)-3-Quinuclidinol, CDT, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | ~76% (succinate salt) | [3] |
| Chloroformate Intermediate | (R)-3-Quinuclidinol, Diphosgene, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | ~60% (succinate salt) | [1][4] |
| Transesterification | (R)-3-Quinuclidinol, (S)-ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate, Sodium Hydroxide | Not explicitly stated, but process is described as high-yielding | [5] |
Table 2: Purity and Analytical Data
| Product | Analytical Method | Purity | Reference |
| Solifenacin Succinate (from CDT route) | HPLC | 99.96% area percent | [3] |
| Solifenacin Succinate (from CDT route) | Optical Purity (HPLC) | (S,R) isomer: 99.98% | [3] |
| Solifenacin (from transesterification) | HPLC | 96.47% (base) | [6] |
| Solifenacin Succinate (from transesterification) | HPLC | 99.86% | [6] |
Mechanism of Action: M3 Receptor Antagonism
Solifenacin functions as a competitive antagonist at muscarinic M3 receptors in the bladder. This antagonism prevents the binding of acetylcholine, leading to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.
Caption: Solifenacin's mechanism of action at the M3 receptor.
Conclusion
The use of (R)-(-)-3-Quinuclidinol is fundamental to the stereospecific synthesis of Solifenacin. The choice of synthetic route depends on factors such as desired yield, purity requirements, scalability, and the handling of hazardous reagents. The one-pot procedure using CDT activation offers high yields and purity with simpler work-up procedures, making it well-suited for industrial production.[1][2] The chloroformate intermediate route provides a reliable alternative, also resulting in good yields.[1] Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for Solifenacin.
References
- 1. benchchem.com [benchchem.com]
- 2. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 3. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 4. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2009139002A2 - An improved process for the preparation of solifenacin and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Application Notes & Protocols: Quantification of 3-Quinuclidinol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Quinuclidinol enantiomers. Ensuring the enantiomeric purity of chiral compounds like this compound is critical in drug development, as enantiomers can exhibit different pharmacological and toxicological profiles.[1][2] This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) methods.
Introduction to this compound
This compound is a chiral alcohol and a vital building block in the synthesis of various pharmaceuticals.[1][3] It serves as a key precursor for muscarinic receptor antagonists such as solifenacin, revatropate, and talsaclidine.[1][3] Given the stereospecific nature of many biological interactions, the precise quantification of the (R)- and (S)-enantiomers of this compound is of paramount importance for quality control and regulatory compliance.[4]
Analytical Techniques Overview
Several analytical techniques can be employed for the enantioselective quantification of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][4] Capillary Electrophoresis (CE) also presents a viable option for chiral separations.[4][5][6]
Due to the lack of a strong chromophore in the this compound molecule, a pre-column derivatization step is typically necessary for UV detection in HPLC.[7] Similarly, derivatization is often required for GC analysis to improve volatility and peak shape.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various analytical methods used for the quantification of this compound enantiomers.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Methods [7]
| Parameter | Method 1: Benzoylation | Method 2: p-Methoxybenzoylation |
| Derivatizing Agent | Benzoyl chloride | p-Methoxybenzoyl chloride |
| Chiral Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5 µm) | Chiralpak IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v) | n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Column Temperature | 15 °C | 25 °C |
| Detection Wavelength | 230 nm | 255 nm |
| Retention Time (S)-enantiomer | ~12.8 min | ~6.2 min |
| Retention Time (R)-enantiomer | ~19.3 min | ~8.9 min |
| Resolution (Rs) | > 11.4 | 9.09 |
| Analysis Time | < 30 min | < 15 min |
Table 2: Method Validation Parameters for Chiral HPLC (Method 1) [4][9]
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Linearity Range | 1.5 - 7.5 µg/mL |
| Accuracy (Recovery) | 98.6% - 101.4% |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound Enantiomers (Method 1)[1][7]
This protocol details the procedure for the quantification of the (S)-enantiomer in (R)-3-Quinuclidinol samples using pre-column derivatization with benzoyl chloride.
1. Derivatization Procedure: a. Accurately weigh approximately 250 mg of the 3-(R)-quinuclidinol sample and dissolve it in 5.0 mL of dichloromethane in a 50 mL volumetric flask. b. Sonicate the solution to ensure complete dissolution. c. Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine to the flask. d. Shake the flask for 5 minutes. e. Dilute the solution to 50.0 mL with methanol. f. Further dilute 5.0 mL of this solution to 50.0 mL with methanol.
2. HPLC Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in a ratio of 80:8:12:0.4 (v/v/v/v).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 15 °C
-
Detection: UV at 230 nm
Protocol 2: Chiral GC-MS Analysis of this compound Enantiomers[4]
This protocol provides a general framework for the GC-MS analysis of this compound following derivatization.
1. Derivatization Procedure: a. Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane). b. Add triethylamine (5 µL) and 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl, 5 µL). c. Stir the reaction mixture vigorously at ambient temperature for at least 30 minutes.
2. GC-MS Conditions:
-
Column: Agilent DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or a suitable chiral column.
-
Carrier Gas: Ultra-high purity helium at a flow rate of 0.8 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An appropriate temperature gradient should be optimized to ensure good separation of the derivatized enantiomers.
-
MS Detector: Electron Ionization (EI) source.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general synthesis of racemic this compound and the subsequent analytical workflow for enantiomeric separation.
Caption: Synthesis and Chiral Analysis Workflow.
Experimental Workflow for Chiral HPLC Analysis
The diagram below outlines the key steps in the experimental workflow for the chiral HPLC analysis of this compound enantiomers.
Caption: Chiral HPLC Experimental Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Method for enantiomeric purity of a quinuclidine candidate drug by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis/mass spectrometry: a promising tool for the control of some physiologically hazardous compounds. I-derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
Applications of 3-Quinuclidinol in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinuclidinol is a versatile bicyclic alcohol that serves as a crucial building block in the synthesis of a wide array of neuropharmacological agents. Its rigid structure and chiral center make it an ideal scaffold for developing ligands targeting various receptors in the central nervous system (CNS). In neuroscience research, this compound and its derivatives are instrumental in studying cholinergic neurotransmission, with significant implications for understanding and treating neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. This document provides detailed application notes and experimental protocols for the use of this compound-based compounds in neuroscience research.
Application Notes
Muscarinic Acetylcholine Receptor (mAChR) Antagonists
This compound is a key precursor for the synthesis of potent and selective muscarinic acetylcholine receptor antagonists. The esterification of the hydroxyl group of this compound with various carboxylic acids yields compounds with high affinity for mAChRs. One of the most well-known derivatives is Quinuclidinyl Benzilate (QNB), a powerful non-selective muscarinic antagonist. By modifying the acid portion of the ester, researchers can develop antagonists with selectivity for specific mAChR subtypes (M1-M5), allowing for the dissection of the physiological roles of these receptors in the brain.
Derivatives of (R)-3-Quinuclidinol generally exhibit higher affinity for muscarinic receptors compared to their (S)-enantiomers.[1] This stereoselectivity is crucial for designing potent and specific pharmacological tools.
Probing Cholinergic Dysregulation in Alzheimer's Disease
A hallmark of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a decline in cognitive function. This compound-derived muscarinic antagonists are widely used in animal models to mimic the cholinergic deficit observed in Alzheimer's disease. By blocking muscarinic receptors, these compounds induce cognitive impairments in tasks assessing learning and memory, providing a platform to test the efficacy of potential therapeutic agents.
Radiolabeled Ligands for In Vivo Imaging
Radiolabeled derivatives of this compound are invaluable tools for in vivo imaging of muscarinic receptors using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). For instance, [¹¹C]QNB and radioiodinated analogs allow for the non-invasive visualization and quantification of mAChR density in the brains of living subjects, including humans.[2][3] This application is critical for diagnosing neurodegenerative diseases, monitoring disease progression, and assessing the target engagement of novel drugs.
In Vivo Neurotransmitter Release Studies
By employing in vivo microdialysis, researchers can study the impact of this compound-based compounds on the release of acetylcholine and other neurotransmitters in specific brain regions. For example, the administration of a muscarinic antagonist derived from this compound can lead to an increase in extracellular acetylcholine levels by blocking presynaptic M2 autoreceptors that normally inhibit acetylcholine release.[1] This technique provides real-time insights into the neurochemical effects of these compounds.
Quantitative Data
The binding affinities of this compound derivatives for muscarinic receptors are crucial for their application as research tools. The following table summarizes the binding affinities (Ki) for the well-characterized derivative, (R)-Quinuclidinyl Benzilate (QNB), across human muscarinic receptor subtypes.
| Receptor Subtype | Radioligand | pKi (mean ± SEM) | Ki (nM) |
| M1 | [³H]-NMS | 9.9 ± 0.1 | 0.13 |
| M2 | [³H]-NMS | 10.0 ± 0.1 | 0.10 |
| M3 | [³H]-NMS | 10.1 ± 0.1 | 0.08 |
| M4 | [³H]-NMS | 9.8 ± 0.1 | 0.16 |
| M5 | [³H]-NMS | 9.7 ± 0.1 | 0.20 |
Data adapted from a technical guide on (R)-(-)-3-Quinuclidinol.[4]
Experimental Protocols
Protocol for Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound derived from this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 1 µM atropine)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Initiate Binding: Add the prepared cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol for Novel Object Recognition (NOR) Test in Mice
This protocol outlines a behavioral assay to assess recognition memory in mice, often used to model cognitive deficits relevant to Alzheimer's disease induced by muscarinic antagonists.
Materials:
-
Open-field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are different from each other
-
Video recording and analysis software
-
Test compound (this compound-based muscarinic antagonist)
-
Vehicle control (e.g., saline)
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer the test compound or vehicle to the mice (e.g., 30 minutes before the trial). Place each mouse in the arena and allow it to explore the objects for 5-10 minutes.
-
Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploratory behavior for 5-10 minutes.
-
Data Analysis: Measure the time spent exploring each object (familiar and novel). Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the antagonist-treated group compared to the vehicle group indicates impaired recognition memory.
Protocol for In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in a specific brain region of a freely moving rat following the administration of a this compound-derived muscarinic antagonist.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine)
-
Test compound (this compound derivative)
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the target brain region (e.g., hippocampus or prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials in a refrigerated fraction collector.
-
Drug Administration: Administer the this compound derivative systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Acetylcholine Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-administration acetylcholine levels as a percentage of the baseline levels and compare the effects of the drug-treated group to a vehicle-treated control group.
Visualizations
Caption: Gq/11 signaling pathway blocked by this compound derivatives.
Caption: Workflow for in vivo microdialysis experiment.
Caption: Role of this compound in the drug discovery process.
References
- 1. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, rodent biodistribution, dosimetry, metabolism, and monkey images of carbon-11-labeled (+)-2 alpha-tropanyl benzilate: a central muscarinic receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo autoradiography of radioiodinated (R)-3-quinuclidinyl (S)-4-iodobenzilate [(R, S)-IQNB] and (R)-3-quinuclidinyl (R)-4-iodobenzilate [(R,R)-IQNB]. Comparison of the radiolabelled products of a novel tributylstannyl precursor with those of the established triazene and exchange methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: A Step-by-Step Guide to the Racemic Synthesis of 3-Quinuclidinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Quinuclidinol is a crucial bicyclic alcohol that serves as a key intermediate and building block in the synthesis of a wide range of therapeutically important molecules. Its rigid structure is a core component in various active pharmaceutical ingredients (APIs), including antagonists for muscarinic M1 and M3 receptors.[1][2] Notably, it is a precursor for drugs such as Solifenacin, used to treat overactive bladder, and Cevimeline, for Sjögren's syndrome.[1] This document provides a detailed protocol for the racemic synthesis of this compound, beginning from the preparation of the key intermediate, 3-Quinuclidinone.
Overall Synthesis Pathway
The racemic synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the ketone intermediate, 3-Quinuclidinone, via a Dieckmann condensation. The second stage is the reduction of this ketone to the desired racemic alcohol, (±)-3-Quinuclidinol.[2]
The pathway begins with the alkylation of Ethyl isonipecotate with ethyl chloroacetate to form a diester. This diester then undergoes an intramolecular Dieckmann cyclization, followed by hydrolysis and decarboxylation, to yield 3-Quinuclidinone.[2][3] Finally, 3-Quinuclidinone is reduced, commonly with sodium borohydride, to produce racemic this compound.[1]
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the racemic synthesis of this compound.
Caption: Workflow for the racemic synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 3-Quinuclidinone from Ethyl Isonipecotate
This stage involves two primary steps: the alkylation of ethyl isonipecotate and the subsequent cyclization, hydrolysis, and decarboxylation to form the ketone.
Step 1.1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine[1]
-
To a solution of Ethyl isonipecotate (10.0 g, 0.063 mol) and sodium carbonate (10.1 g, 0.095 mol) in water (30 ml), add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes at a temperature of 30-35°C.
-
Heat the reaction mixture and stir for 4 hours at 80-84°C.
-
Monitor the reaction completion using gas chromatography (GC).
-
After completion, dilute the mixture with water (60 ml) at 35-40°C and stir for 1 hour.
-
Separate the organic and aqueous layers. Wash the organic layer with water (60 ml) to yield the diester product[1] with an approximate yield of 97%.
Step 1.2: Preparation of 3-Quinuclidinone[4] [2]
-
Prepare a solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml). Heat this solution to reflux.[2]
-
Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise to the refluxing potassium tertiary butoxide solution over 3 hours.[2]
-
Continue stirring the mixture at reflux for an additional 3 hours to facilitate the Dieckmann cyclization.[2]
-
Cool the reaction mass to 50°C and add dilute sulfuric acid (13 ml in 40 ml of water) dropwise. Stir for 1 hour.[2]
-
Separate the aqueous layer and heat it to reflux for 6 hours to effect hydrolysis and decarboxylation.[2]
-
Cool the solution to room temperature and adjust the pH to 10.5 using a 50% sodium hydroxide solution. Stir for 1 hour.[2]
-
Extract the product from the aqueous layer with chloroform (3 x 50 ml).
-
Dry the combined organic layers over sodium sulfate and remove the solvent under reduced pressure to obtain crude 3-Quinuclidinone.[2]
-
Purify the crude product by recrystallization from hexane to yield a white crystalline solid.[2]
Stage 2: Reduction of 3-Quinuclidinone to Racemic (±)-3-Quinuclidinol [1]
-
Prepare a solution of 3-Quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) and maintain the temperature at 30-35°C.[1]
-
Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour.[1]
-
Stir the reaction mixture for 4 hours at 30-35°C.[1]
-
Monitor the completion of the reaction by gas chromatography (GC).[1]
-
Once the reaction is complete, extract the product with chloroform (3 x 50 ml).[1]
-
Combine the organic layers, dry over sodium sulfate, and distill off the solvent under reduced pressure to yield crude (±)-3-Quinuclidinol.[1]
-
Purify the crude product by recrystallization from acetone to obtain a white crystalline solid.
Quantitative Data Summary
The following table summarizes the quantitative data for the key products in this synthesis.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 3-Quinuclidinone | C₇H₁₁NO | 125.17 | 69% | 136-140 | [2] |
| (±)-3-Quinuclidinol | C₇H₁₃NO | 127.18 | 89% | 221-224 |
References
Application Note: Chiral HPLC Separation of 3-Quinuclidinol Enantiomers
Introduction
3-Quinuclidinol is a crucial chiral building block in the synthesis of numerous pharmaceuticals. Its enantiomers often exhibit different pharmacological and toxicological profiles, making the accurate determination of enantiomeric purity a critical aspect of drug development and quality control. This document provides detailed protocols for the separation of this compound enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The methods described herein involve a pre-column derivatization step to introduce a chromophore for UV detection, as this compound itself does not possess significant UV absorbance.[1] Two effective methods are presented, utilizing different derivatizing agents and chiral stationary phases.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for two distinct chiral HPLC methods for the analysis of this compound enantiomeric purity.
| Parameter | Method 1: Benzoylation with Chiralpak IC | Method 2: p-Methoxybenzoylation with Chiralpak IA |
| Chiral Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5 µm)[1][2] | Chiralpak IA (250 x 4.6 mm, 5 µm)[1] |
| Derivatizing Agent | Benzoyl chloride[1][2] | p-Methoxybenzoyl chloride[1] |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][2][3][4] | n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[1] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[1] |
| Column Temperature | 15 °C[1] | 25 °C[1] |
| Detection Wavelength | 230 nm[1][2][3] | 255 nm[1] |
| Retention Time (S)-enantiomer | ~12.8 min[1][5] | ~6.2 min[1] |
| Retention Time (R)-enantiomer | ~19.3 min[1][5] | ~8.9 min[1] |
| Resolution (Rs) | > 11.4[1][2][3][4] | 9.09[1] |
| Analysis Time | < 30 min[1][2][3] | < 15 min[1] |
Experimental Protocols
Method 1: Benzoylation with Chiralpak IC
This method is a well-documented and validated approach for the quantification of 3-(S)-quinuclidinol in the presence of its (R)-enantiomer.[2][6]
1. Pre-column Derivatization:
-
In a 50 mL volumetric flask, dissolve approximately 250 mg of the this compound sample in 5.0 mL of dichloromethane.
-
Sonicate to ensure complete dissolution.
-
Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine to the flask.[2]
-
Adjust the volume to 50.0 mL with methanol.
-
Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[1]
2. HPLC Conditions:
-
Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[1][2][3][4]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 15 °C[1]
Method 2: Alternative Derivatization with Chiralpak IA
This method offers a faster analysis time and utilizes a different derivatizing agent and chiral stationary phase.[1]
1. Pre-column Derivatization (with p-Methoxybenzoyl chloride):
-
The general principle involves the esterification of this compound with p-methoxybenzoyl chloride to form the corresponding ester derivative.[1] A similar procedure to Method 1 can be followed, substituting benzoyl chloride with p-methoxybenzoyl chloride.
2. HPLC Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of n-hexane, ethanol, and ethanolamine in the ratio of 59.6:40:0.4 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temperature: 25 °C[1]
-
Detection: UV at 255 nm[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound enantiomers, which includes the crucial pre-column derivatization step.
Caption: General workflow for chiral HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
Application Note: Derivatization of 3-Quinuclidinol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Quinuclidinol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a known degradation product of the incapacitating agent quinuclidinyl benzilate (BZ).[1][2] Accurate and sensitive quantification of this compound is essential for process monitoring, quality control, and forensic analysis. However, its high polarity and low volatility pose significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS), often leading to poor chromatographic peak shape and low sensitivity.[3][4]
Derivatization is a chemical modification technique employed to convert the analyte into a less polar and more volatile compound, thereby improving its behavior in the GC system.[1] This application note provides a detailed overview of common derivatization strategies, quantitative data, and step-by-step protocols for the robust analysis of this compound by GC-MS.
Principle of Derivatization for this compound
The primary goal of derivatizing this compound is to mask the active hydrogen of its hydroxyl (-OH) group. This reduces intermolecular hydrogen bonding, which is the main cause of its low volatility and poor chromatographic performance. The most effective strategies involve acylation, silylation, or carbonate formation, which replace the active hydrogen with a non-polar functional group.[2][3][5]
-
Acylation: Reacts the hydroxyl group with an acylating agent (e.g., acid anhydride or acyl chloride) to form a more volatile ester derivative.[3]
-
Silylation: Replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly increasing the compound's volatility.[3] This is one of the most common derivatization techniques used in GC analysis.[3][6]
-
Carbonate Formation: Involves the reaction of this compound with a chloroformate to produce a carbonate derivative with good chromatographic properties.[2][3]
The choice of derivatization reagent is critical as it affects retention time, mass spectral fragmentation patterns, and the overall sensitivity of the analysis.[3]
Quantitative Data Summary
The derivatization of this compound leads to the formation of derivatives with distinct retention times, allowing for improved separation and detection. The table below summarizes the retention times for underivatized this compound and several of its derivatives under typical GC-MS conditions.
| Compound | Derivatization Method | Reagent | Retention Time (min) | Notes |
| This compound | None | N/A | ~13.5 - 15.5 | Broad peak at low concentrations (<5 µg/mL), sharp peak at high concentrations (>10 µg/mL).[1][2] |
| Acetyl-3Q | Acylation | Acetic Anhydride | 15.9 | Provides a sharp, detectable peak.[1][2] |
| Benzoyl-3Q | Acylation | Benzoyl Chloride | 24.9 | Results in a well-resolved peak.[1][2] |
| Pentafluorobenzoyl-3Q | Acylation | Pentafluorobenzoyl Chloride | 22.8 | Offers good chromatographic profile.[1][2] |
| 3,5-bis(Trifluoromethyl)benzoyl-3Q | Acylation | 3,5-bis(Trifluoromethyl)benzoyl Chloride | 22.1 | Yields a derivative with excellent properties for GC-MS.[1][2] |
| TMS-3Q | Silylation | BSTFA + 1% TMCS | Varies | Significantly increases volatility.[3] |
| 3Q-Troc | Carbonate Formation | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | ~23.8 | Derivative with good chromatographic properties and a unique mass spectrum.[3][7] |
Experimental Workflow
The general workflow for the analysis of this compound involves sample extraction, a derivatization step, and subsequent analysis by GC-MS.
Protocols
Protocol 1: Acylation with Benzoyl Chloride
This method forms a benzoyl ester of this compound, which exhibits excellent chromatographic properties.[3]
Materials:
-
(R)-(-)-3-Quinuclidinol standard or dried sample extract
-
Benzoyl Chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas for drying
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., 5-50 µg/mL), extract this compound using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.[1][3]
-
For solid samples like soil (e.g., 12 µg/g), perform a solvent extraction followed by a clean-up step.[1][2]
-
Evaporate the solvent from the extract to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the resulting solution directly into the GC-MS.
-
GC Conditions (Typical):
-
MS Conditions (Typical):
-
Protocol 2: Silylation with BSTFA + 1% TMCS
Silylation is a robust and common method for derivatizing alcohols for GC analysis. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[3]
Materials:
-
(R)-(-)-3-Quinuclidinol standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile, anhydrous
-
Nitrogen gas for drying
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1, Step 1.
-
Derivatization Reaction:
-
GC-MS Analysis: Use the same GC-MS parameters as described in Protocol 1, Step 3, with potential adjustments to the temperature program based on the volatility of the TMS-derivative.
Protocol 3: Carbonate Formation with Troc-Cl
This method uses 2,2,2-trichloroethyl chloroformate (Troc-Cl) to form a stable carbonate derivative that is well-suited for GC-MS analysis and provides a unique mass spectrum for identification.[3][7]
Materials:
-
(R)-(-)-3-Quinuclidinol standard or dried sample extract
-
2,2,2-Trichloroethyl chloroformate (Troc-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas for drying
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1, Step 1.
-
Derivatization Reaction:
-
GC-MS Analysis: Use the same GC-MS parameters as described in Protocol 1, Step 3. The 3Q-Troc derivative elutes at approximately 23.8 minutes under similar conditions.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Esterification of this compound, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
Application Notes & Protocols for (R)-3-Quinuclidinol Production via Whole-Cell Biocatalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-3-Quinuclidinol is a crucial chiral intermediate for the synthesis of various pharmaceuticals, including solifenacin and revatropate.[1] Whole-cell biocatalysis has emerged as a highly efficient, stereoselective, and environmentally benign method for its production, offering an attractive alternative to traditional chemical synthesis.[2][3] This document provides detailed application notes and experimental protocols for the production of (R)-3-Quinuclidinol using whole-cell biocatalysts, primarily focusing on recombinant Escherichia coli systems.
The core of this biocatalytic process is the asymmetric reduction of 3-quinuclidinone, catalyzed by a stereospecific ketoreductase (KRED). To ensure a continuous supply of the necessary cofactor (NADH or NADPH), a cofactor regeneration system, often involving a dehydrogenase such as glucose dehydrogenase (GDH), is typically co-expressed within the same microbial host.[2][4] This self-sufficient system drives the reaction to completion with high efficiency and enantioselectivity.[1]
Data Presentation: Comparative Performance of Whole-Cell Biocatalysts
The following table summarizes quantitative data from various studies on the whole-cell biocatalytic production of (R)-3-Quinuclidinol, highlighting the performance of different enzymatic systems.
| Biocatalyst System (Host) | Ketoreductase (Source) | Cofactor Regeneration Enzyme | Substrate Conc. (g/L) | Product Conc. (g/L) | Conversion Rate / Space-Time Yield | Enantiomeric Excess (ee) | Reference |
| E. coli | KgQR (Kaistia granuli) | Mutant GDH | 242 | Not explicitly stated, but conversion is high | 80.6 g/L/h | >99.9% | [5][6] |
| E. coli | ArQR (Agrobacterium radiobacter) | GDH | Not explicitly stated | Not explicitly stated | 916 g/L/d | >99.9% | [7] |
| E. coli | AtQR (Agrobacterium tumefaciens) | GDH | 15% (w/v) | Not explicitly stated, 100% conversion | Not explicitly stated | >99.9% | [5] |
| E. coli | RrQR (Rhodotorula rubra) | GDH | 618 mM | Not explicitly stated, near stoichiometric conversion | Not explicitly stated | >99.9% | [4][8] |
| Self-sufficient biocatalyst | Ketoreductase | Cofactor regenerating enzyme | 486 | Not explicitly stated | 1505.5 g/L/d | >99.9% | [1] |
| Immobilized E. coli | QNR | GDH | 33 | Not explicitly stated, 100% conversion | Not explicitly stated | >99.9% | [9] |
| E. coli | KaKR (Kaistia algarum) | GDH | up to 5.0 M | Not explicitly stated, complete conversion | 1027 g/L/d | >99.9% | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production of (R)-3-Quinuclidinol using a recombinant E. coli whole-cell biocatalyst co-expressing a ketoreductase and glucose dehydrogenase.
Protocol 1: Preparation of the Whole-Cell Biocatalyst
This protocol describes the steps for constructing the recombinant E. coli strain and preparing the cells for biocatalysis.
1. Gene Cloning and Plasmid Construction:
-
Obtain the gene sequences for the desired 3-quinuclidinone reductase (e.g., KgQR, ArQR, AtQR, or RrQR) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase from Bacillus subtilis).
-
Synthesize and codon-optimize the genes for expression in E. coli.
-
Clone the reductase and dehydrogenase genes into a suitable expression vector (e.g., pETDuet-1 or a similar co-expression vector) under the control of an inducible promoter (e.g., T7 promoter).[3][11] The two genes can be cloned into separate plasmids, but a single plasmid system is often more stable.[3]
-
Transform the resulting plasmid(s) into a suitable E. coli expression host strain, such as E. coli BL21(DE3).[11]
2. Cultivation of Recombinant E. coli:
-
Prepare a seed culture by inoculating 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic(s) with a single colony of the recombinant E. coli strain.
-
Incubate the seed culture overnight at 37°C with shaking at 200-250 rpm.
-
Inoculate a larger volume of Terrific Broth (TB) or LB medium (e.g., 1 L in a 2.5 L flask) with the overnight seed culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1.0 mM.[12]
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for an additional 12-16 hours to allow for soluble protein expression.[12]
3. Harvesting and Preparation of Whole Cells:
-
Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.[11]
-
Wash the cell pellet once or twice with a suitable buffer, such as a potassium phosphate buffer (50-100 mM, pH 7.0-8.0) or Tris-HCl buffer (50 mM, pH 8.0).[11][13]
-
The resulting cell paste can be used immediately as a whole-cell biocatalyst or stored at -80°C for future use.
Protocol 2: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone
This protocol details the enzymatic reduction of 3-quinuclidinone to (R)-3-Quinuclidinol using the prepared whole-cell biocatalyst.
1. Reaction Setup:
-
In a temperature-controlled reactor, prepare the reaction mixture. A typical reaction mixture (e.g., 100 mL) consists of:
-
Potassium phosphate buffer (100-200 mM, pH 7.0).[11]
-
3-Quinuclidinone hydrochloride as the substrate (e.g., 10-250 g/L). To avoid substrate inhibition, it can be added in a fed-batch manner.[11][14]
-
Glucose as the co-substrate for cofactor regeneration (typically 1.1-1.5 molar equivalents relative to 3-quinuclidinone).[14]
-
A catalytic amount of the cofactor (e.g., NAD⁺ or NADP⁺, 0.1-1.0 mM).[15]
-
The prepared recombinant E. coli whole cells (e.g., 10-50 g/L wet cell weight).
-
2. Biotransformation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-35°C) with gentle agitation (e.g., 150-200 rpm) to ensure proper mixing.[2][14]
-
Monitor the pH of the reaction. The oxidation of glucose to gluconic acid by GDH will cause a decrease in pH. Maintain the pH within the optimal range for the enzymes (typically pH 6.5-7.5) by the periodic addition of a base, such as NaOH or Na₂CO₃ solution.[13]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of 3-quinuclidinone and (R)-3-Quinuclidinol using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]
3. Reaction Work-up and Product Isolation:
-
Once the reaction has reached completion (typically within 3-24 hours), terminate the reaction by separating the biomass by centrifugation (e.g., 8,000-10,000 x g for 20 minutes).[11]
-
Collect the supernatant containing the product.
-
Adjust the pH of the supernatant to >10 (e.g., pH 12) with a base like K₂CO₃ or NaOH to ensure the product is in its free base form.[11]
-
Extract the (R)-3-Quinuclidinol from the aqueous supernatant with an organic solvent such as chloroform, dichloromethane, or ethyl acetate (perform multiple extractions for higher recovery).[11]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude (R)-3-Quinuclidinol.
-
The crude product can be further purified by techniques such as distillation or recrystallization if required.
Mandatory Visualizations
Caption: Biocatalytic pathway for (R)-3-Quinuclidinol synthesis.
Caption: Experimental workflow for (R)-3-Quinuclidinol production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Production of (R)-3-quinuclidinol by a whole-cell biocatalyst with high efficiency - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Quinuclidinol as a Versatile Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Quinuclidinol as a nucleophilic catalyst in a variety of important organic reactions. Its unique bifunctional nature, possessing both a sterically accessible tertiary amine and a hydroxyl group, allows it to effectively catalyze reactions such as the Morita-Baylis-Hillman (MBH), aza-Morita-Baylis-Hillman (aza-MBH), α-iodination of acrylic esters, and cyanation of 2-chloropyrimidines. This document offers detailed experimental protocols, substrate scope, and mechanistic insights to facilitate its application in research and development, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
The Morita-Baylis-Hillman (MBH) and aza-Morita-Baylis-Hillman (aza-MBH) Reactions
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. This compound is an effective catalyst for this reaction, and its chiral derivatives can induce enantioselectivity. The hydroxyl group in this compound can participate in hydrogen bonding to stabilize intermediates, which can influence the reaction rate and stereochemical outcome. The aza-MBH reaction is a variation where an imine replaces the aldehyde, leading to the synthesis of α-methylene-β-amino compounds.
Mechanistic Pathway
The generally accepted mechanism for the this compound-catalyzed MBH reaction involves a conjugate addition of the tertiary amine to the activated alkene to form a zwitterionic enolate. This enolate then adds to the aldehyde, followed by a proton transfer and elimination of the catalyst to yield the desired allylic alcohol.
Caption: Generalized mechanism of the this compound catalyzed Morita-Baylis-Hillman reaction.
Substrate Scope and Yields for the aza-Morita-Baylis-Hillman Reaction
This compound has been shown to be an effective catalyst in the aza-MBH reaction, particularly in three-component, one-pot reactions involving arylaldehydes, sulfonamides, and α,β-unsaturated carbonyl compounds. The reaction tolerates a range of substituents on the aromatic aldehyde.
| Entry | Arylaldehyde | Michael Acceptor | Yield (%) |
| 1 | Benzaldehyde | Methyl acrylate | 85 |
| 2 | 4-Chlorobenzaldehyde | Methyl acrylate | 94 |
| 3 | 4-Methoxybenzaldehyde | Methyl acrylate | 83 |
| 4 | 2-Naphthaldehyde | Methyl acrylate | 88 |
| 5 | Benzaldehyde | Acrylonitrile | 75 |
| 6 | 4-Chlorobenzaldehyde | Acrylonitrile | 82 |
Experimental Protocol: Three-Component aza-Morita-Baylis-Hillman Reaction
This protocol describes a general procedure for the one-pot synthesis of α-methylene-β-amino acid derivatives.
Materials:
-
Arylaldehyde (1.0 mmol)
-
Sulfonamide (e.g., p-toluenesulfonamide, 1.0 mmol)
-
α,β-Unsaturated carbonyl compound (e.g., methyl acrylate, 1.2 mmol)
-
This compound (0.15 mmol, 15 mol%)
-
Titanium isopropoxide (0.02 mmol, 2 mol%)
-
Activated molecular sieves (4 Å, 200 mg)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 5 mL)
Procedure:
-
To a dry round-bottom flask, add the arylaldehyde, sulfonamide, this compound, titanium isopropoxide, and activated molecular sieves.
-
Add the solvent (DCM or THF) and stir the mixture at room temperature for 30 minutes.
-
Add the α,β-unsaturated carbonyl compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 24 to 72 hours depending on the substrates.
-
Upon completion, filter the reaction mixture to remove the molecular sieves and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aza-MBH adduct.
α-Iodination of Acrylic Esters
This compound serves as an efficient nucleophilic catalyst in the chemoselective α-iodination of acrylic esters. This reaction proceeds via a Morita-Baylis-Hillman type mechanism where the catalyst activates the acrylate, which is then intercepted by an iodine source.
Experimental Workflow
The workflow for the α-iodination involves the in-situ formation of a reactive intermediate followed by iodination.
Caption: Experimental workflow for the α-iodination of acrylic esters.
Substrate Scope and Yields for α-Iodination
The protocol is effective for a variety of acrylic esters, including those with sensitive functional groups.[1]
| Entry | Acrylic Ester | Yield (%) |
| 1 | Methyl acrylate | 95 |
| 2 | Ethyl acrylate | 92 |
| 3 | tert-Butyl acrylate | 85 |
| 4 | Benzyl acrylate | 90 |
| 5 | 2-Hydroxyethyl acrylate | 88 |
Experimental Protocol: α-Iodination of Acrylic Esters
This protocol outlines the procedure for the chemoselective α-iodination of acrylic esters.[1]
Materials:
-
Acrylic ester (1.0 mmol)
-
N-Iodophthalimide (1.2 mmol)
-
This compound (0.2 mmol, 20 mol%)
-
Potassium fluoride on Celite (KF-Celite) (1.1 equiv.)
-
Acetonitrile (5 mL)
Procedure:
-
In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the acrylic ester, N-iodophthalimide, and this compound in acetonitrile.
-
Add the KF-Celite to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to obtain the α-iodoacrylate.
Cyanation of 2-Chloropyrimidines
This compound can be employed as a nucleophilic catalyst for the substitution of chlorine in 2-chloropyrimidines with a cyanide group, providing a facile route to 2-cyanopyrimidines.
Logical Relationship of Reaction Components
The reaction involves the activation of the substrate by the catalyst, facilitating the nucleophilic attack by the cyanide source.
Caption: Logical relationship of components in the cyanation reaction.
Substrate Scope and Yields for Cyanation of 2-Chloropyrimidines
Quantitative data for a broad range of substituted 2-chloropyrimidines is limited in the readily available literature. However, the method is reported to be a facile synthesis route.
| Entry | Substrate | Yield (%) |
| 1 | 2-Chloropyrimidine | Data not available |
| 2 | Substituted 2-Chloropyrimidines | Moderate to good (general trend) |
Experimental Protocol: Cyanation of 2-Chloropyrimidines
The following is a general procedure based on the principles of nucleophilic aromatic substitution catalyzed by tertiary amines.
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
Potassium cyanide (KCN) (1.5 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile, 5 mL)
Procedure:
-
To a dry flask, add the 2-chloropyrimidine, potassium cyanide, and this compound.
-
Add the solvent and heat the reaction mixture. The reaction temperature may vary (e.g., 80-120 °C) and should be optimized for the specific substrate.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-cyanopyrimidine.
Safety Note: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction work-up should be performed carefully to avoid the generation of hydrogen cyanide gas, especially when in contact with acidic conditions.
References
Troubleshooting & Optimization
Troubleshooting low yield in 3-Quinuclidinol synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of 3-Quinuclidinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically pure (R)-3-Quinuclidinol?
A1: The two main strategies for producing enantiomerically pure (R)-3-Quinuclidinol are the asymmetric reduction of 3-quinuclidinone and the kinetic resolution of racemic this compound.[1] Asymmetric reduction, often employing ketoreductase (KRED) enzymes or chiral ruthenium catalysts, can theoretically achieve a 100% yield of the desired (R)-enantiomer.[1][2] Kinetic resolution, which uses enzymes like lipases to selectively react with one enantiomer in a racemic mixture, has a maximum theoretical yield of 50% for the desired enantiomer.[1]
Q2: My kinetic resolution yield is consistently around 50%. Is this an issue?
A2: A yield of approximately 50% is the theoretical maximum for a standard kinetic resolution.[1] This is because the process separates a racemic mixture by selectively reacting with one of two enantiomers, leaving the other unreacted.[1] To achieve higher yields, a dynamic kinetic resolution (DKR) approach would be necessary, which incorporates in-situ racemization of the unreacted enantiomer.[1]
Q3: What is cofactor regeneration and why is it crucial for biocatalytic reduction?
A3: Many ketoreductases require a cofactor, typically NADH or NADPH, as a hydride source to reduce the 3-quinuclidinone substrate.[2][3] These cofactors are expensive to use in stoichiometric amounts, making large-scale synthesis economically unviable.[2][4] Cofactor regeneration is the in-situ recycling of the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form (NADH or NADPH).[4] This allows for the use of only a catalytic amount of the cofactor, making the process more cost-effective.[2] Common regeneration systems include using a second enzyme, like glucose dehydrogenase (GDH), with a sacrificial substrate such as glucose.[2][3]
Q4: Can (S)-(+)-3-Quinuclidinol be synthesized using similar biocatalytic methods?
A4: Yes, by selecting a ketoreductase with the opposite stereoselectivity, (S)-(+)-3-quinuclidinol can be synthesized. For instance, specific reductases from organisms like Rhodococcus erythropolis have been shown to produce the (S)-enantiomer with high enantiomeric excess.[3][5]
Troubleshooting Guides
Problem 1: Low or No Conversion of 3-Quinuclidinone in Biocatalytic Reduction
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the storage conditions and age of the ketoreductase.[4] - Perform a small-scale activity assay with a known substrate to confirm enzyme viability.[3] |
| Inefficient Cofactor Regeneration | - Ensure the cofactor (NADH or NADPH) and the substrate for the regeneration system (e.g., glucose) are present in sufficient amounts.[1][4] - Confirm the activity of the regeneration enzyme (e.g., GDH).[4] - Check that the pH and temperature are optimal for both the primary and regeneration enzymes.[1] |
| Sub-optimal Reaction Conditions | - pH: Verify the reaction buffer pH is within the optimal range for the enzyme (often pH 7.0-8.0). The oxidation of glucose can lower the pH, so monitoring and adjustment may be necessary.[4] - Temperature: Ensure the reaction is running at the optimal temperature for enzyme activity (e.g., 30°C). High temperatures can cause enzyme denaturation.[4] |
| Substrate or Product Inhibition | - High concentrations of 3-quinuclidinone or the this compound product can inhibit the enzyme.[1][4] - Try running the reaction at a lower substrate concentration or use a fed-batch approach to maintain a low substrate concentration.[2][4] |
| Poor Substrate Quality | - Impurities in the 3-quinuclidinone starting material can inhibit the enzyme. Ensure the starting material is of high purity; recrystallization may be necessary.[3][6] |
Problem 2: Low Yield in Asymmetric Hydrogenation (e.g., using Ruthenium catalyst)
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning or Deactivation | - Ensure all reagents and solvents are free from potential catalyst poisons like sulfur compounds, water, or oxygen.[3] - Use freshly prepared catalyst or ensure it has been stored properly under an inert atmosphere.[3] |
| Inadequate Hydrogen Pressure | - Ensure the reaction is maintained at the appropriate hydrogen pressure as specified for the catalyst system. Insufficient pressure can lead to a low reaction rate. |
| Poor Mixing | - Inefficient mixing, especially in larger reactors, can lead to poor contact between the hydrogen gas, substrate, and catalyst. Ensure agitation is sufficient to maintain a homogeneous suspension.[6] |
Problem 3: Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | - Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.[2][4] - pH: The pH of the reaction medium can influence the enantiomeric excess. Optimize the pH for the specific enzyme or catalyst system.[4] |
| Incorrect Enzyme/Catalyst Choice | - The inherent stereoselectivity of the chosen ketoreductase or chiral ligand may be insufficient. Screen different enzymes or ligands to find one with higher enantioselectivity.[2][4] |
| Presence of Contaminating Enzymes | - If using a whole-cell system or crude cell lysate, other endogenous reductases with low or opposite stereoselectivity may be present.[4] Using a purified enzyme can mitigate this.[4] |
| Racemization of Product | - Ensure that the reaction work-up conditions are not harsh enough to cause racemization of the product.[4] |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for (R)-3-Quinuclidinol Synthesis
| Catalyst System | Substrate Concentration | Temperature (°C) | Pressure (H₂) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ru-catalysed hydrogenation | Not specified | 30 | 15-50 bar | 88-97 | [7][8] |
| Whole-cell biocatalysis | Not specified | 30 | Ambient | >99.9 | [7] |
| Heterogeneous biocatalyst (in continuous flow) | 5 mM | 35 | 2 bar | >99 | [7][8] |
| Pd/C (in continuous flow) | 5 mM | 35 | 2 bar | N/A (racemic) | [7][8] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone
This protocol describes a typical whole-cell bioreduction using a recombinant E. coli expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[1]
1. Materials:
-
Recombinant E. coli cells expressing the desired ketoreductase and glucose dehydrogenase.
-
Reaction buffer (e.g., Tris-HCl, pH 7.0-8.0).[4]
-
3-Quinuclidinone hydrochloride.
-
D-Glucose (typically 1.1-1.5 equivalents relative to the substrate).[4]
-
Catalytic amount of NADP⁺ or NAD⁺.[4]
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
2. Procedure:
-
Suspend the recombinant E. coli cells in the reaction buffer in a suitable reaction vessel.
-
Adjust the pH of the mixture to the optimal range (e.g., 7.0).[1]
-
Add the 3-quinuclidinone hydrochloride substrate. For substrates that may cause inhibition, consider adding it portion-wise.[1]
-
Add D-glucose and the cofactor (NADP⁺ or NAD⁺).
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C).[1]
-
Monitor the reaction progress using HPLC or GC.[1]
-
Upon completion, centrifuge the reaction mixture to pellet the cells.[1]
-
Adjust the pH of the supernatant to >10 with a sodium hydroxide solution.[1]
-
Extract the aqueous phase multiple times with ethyl acetate.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)- or (S)-3-quinuclidinol.[1]
Protocol 2: Asymmetric Hydrogenation using a Ruthenium Catalyst
This protocol is a general guideline for the asymmetric hydrogenation of 3-quinuclidinone.
1. Materials:
-
3-Quinuclidinone.
-
Ruthenium precursor and a chiral phosphine ligand.
-
Anhydrous, deoxygenated solvent (e.g., methanol or ethanol).
-
Alkali co-catalyst (e.g., potassium tert-butoxide).
-
Hydrogen gas.
2. Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the ruthenium precursor, chiral ligand, and 3-quinuclidinone.
-
Add the anhydrous, deoxygenated solvent, followed by the alkali co-catalyst.[9]
-
Seal the reactor and purge it several times with hydrogen gas.[2]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm).[2]
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for the specified time.[2]
-
Monitor the reaction for completion.
-
Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Remove the catalyst by filtration.[9]
-
Remove the solvent under reduced pressure.
-
Purify the crude product, which may involve an aqueous workup and recrystallization to enhance both chemical and enantiomeric purity.[2]
Visualizations
Caption: Troubleshooting logic for low conversion in biocatalytic synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for enantioselective synthesis of (R)-3-Quinuclidinol.
Technical Support Center: Enantioselective Synthesis of (R)-3-Quinuclidinol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the enantioselective synthesis of (R)-3-Quinuclidinol, a key chiral building block for various pharmaceuticals.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective synthesis of (R)-3-Quinuclidinol?
A1: The two main approaches for achieving high enantioselectivity are biocatalytic asymmetric reduction of 3-quinuclidinone and chemical asymmetric hydrogenation.[3] Biocatalysis typically employs ketoreductases (KREDs) or 3-quinuclidinone reductases from various microorganisms, while chemical synthesis often utilizes chiral ruthenium-based catalysts.[3] Both methods have demonstrated the potential for high yields and excellent enantiomeric excess (ee).[3]
Q2: Which microorganisms are common sources of reductases for biocatalytic synthesis?
A2: Several microorganisms are effective sources of reductases for the asymmetric reduction of 3-quinuclidinone. These include species from the genera Rhodotorula, Agrobacterium, Kaistia, Nocardia, and Rhodococcus.[3] Enzymes such as 3-quinuclidinone reductase (QR) from Rhodotorula rubra (RrQR) and a ketoreductase from Agrobacterium radiobacter (ArQR) have been shown to produce (R)-3-quinuclidinol with high enantioselectivity.[3][4]
Q3: What is cofactor regeneration and why is it important in biocatalytic reduction?
A3: Cofactor regeneration is a critical aspect of biocatalytic reduction. Most reductases require a hydride source, typically from nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to reduce the ketone substrate.[5][6] These cofactors are expensive, making their use in stoichiometric amounts impractical for large-scale synthesis.[5] Cofactor regeneration systems, such as using glucose dehydrogenase (GDH) with glucose or formate dehydrogenase with formate, are employed to continuously regenerate the active NADH or NADPH from its oxidized form (NAD+ or NADP+).[3] This allows for the use of catalytic amounts of the costly cofactor, making the process economically viable.[3][5]
Q4: What are the most effective chemical catalysts for asymmetric hydrogenation of 3-quinuclidinone?
A4: Ruthenium(II) complexes with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of 3-quinuclidinone.[1][7] Notable examples include the XylSkewphos/PICA-Ruthenium(II) complex and RuXY-Diphosphine-bimaH, which have demonstrated high yields and enantioselectivity.[8][9]
Q5: What is a typical space-time yield (STY) for the synthesis of (R)-3-quinuclidinol?
A5: Space-time yield (STY) is a measure of process efficiency, defined as the amount of product per unit volume per unit of time (e.g., g L⁻¹ d⁻¹).[5] For the synthesis of (R)-3-quinuclidinol, biocatalytic methods have shown high efficiency. For instance, using a ketoreductase from Kaistia algarum, a STY of 1027 g L⁻¹ d⁻¹ has been reported.[10] Similarly, a reductase from Agrobacterium radiobacter (ArQR) has achieved a STY of 916 g L⁻¹ d⁻¹.[4]
Troubleshooting Guides
Biocatalytic Synthesis
Problem 1: Low or No Conversion of 3-Quinuclidinone
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the storage conditions and age of the ketoreductase.[5] - Perform a small-scale activity assay with a known substrate to confirm enzyme viability.[5] |
| Inefficient Cofactor Regeneration | - Ensure the cofactor (NADH or NADPH) is present in the reaction mixture.[5] - If using an enzyme-coupled system (e.g., GDH), confirm the activity of the regeneration enzyme and the presence of its substrate (e.g., glucose).[5] |
| Sub-optimal Reaction Conditions | - Verify that the reaction buffer pH is within the optimal range for the specific ketoreductase (typically pH 7.0-8.0).[5] - Ensure the reaction temperature is optimal for enzyme activity and stability (e.g., 30°C).[5] |
| Substrate or Product Inhibition | - High concentrations of 3-quinuclidinone or (R)-3-quinuclidinol can inhibit the enzyme.[5][11] - Try running the reaction at a lower substrate concentration or use a fed-batch approach.[5][11] |
| Poor Cell Permeability (Whole-Cell) | - The substrate may not be efficiently transported into the microbial cells.[3] - Consider treating cells with a permeabilizing agent (e.g., toluene, Triton X-100).[3] |
Problem 2: Low Enantioselectivity (Poor % ee)
| Potential Cause | Troubleshooting Steps |
| Incorrect Enzyme Choice | - The inherent stereoselectivity of the chosen ketoreductase may be insufficient.[5] - Screen different ketoreductases to find one with higher enantioselectivity for 3-quinuclidinone.[5] |
| Presence of Contaminating Enzymes | - In whole-cell systems or crude lysates, other endogenous reductases with opposite or low stereoselectivity may be present.[5] - Use a purified enzyme preparation if possible.[5] |
| Sub-optimal Reaction Conditions | - In some cases, lowering the reaction temperature can improve enantioselectivity.[5] - Optimize the pH of the reaction medium.[5] |
| Racemization of Product | - Ensure that the reaction or work-up conditions are not causing racemization of the (R)-3-quinuclidinol product.[5] |
Chemical Asymmetric Hydrogenation
Problem 1: Low Yield/Conversion Rate
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | - Ensure all reagents and solvents are free from catalyst poisons (e.g., sulfur compounds, water, oxygen).[11] - Use freshly prepared catalyst or ensure proper storage under an inert atmosphere.[11] |
| Insufficient Catalyst Loading | - The substrate-to-catalyst ratio may be too high.[7] - Decrease the substrate-to-catalyst molar ratio.[7] |
| Low Hydrogen Pressure | - The concentration of dissolved hydrogen may be a limiting factor.[7] - Increase the H₂ pressure within the safe limits of the reactor.[7] |
| Sub-optimal Temperature | - Gradually increase the reaction temperature. Temperatures between 20-60°C are common.[7][9] |
| Incorrect Solvent or Base | - The choice of solvent and base can significantly impact the reaction rate.[11] - Screen different solvents and bases as specified in the literature for the particular chiral ligand system. Ethanol is often preferred over methanol or 2-propanol.[8][11] |
Problem 2: Low Enantioselectivity (Poor % ee)
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Catalyst System | - The chosen chiral ligand may not be optimal.[3] - Select a catalyst system known for high enantioselectivity with this substrate, such as RuBr₂--INVALID-LINK-- or RuXY-Diphosphine-bimaH.[8][9] |
| Incorrect Solvent | - The solvent can influence enantioselectivity. For Ru-catalyzed reactions, ethanol is often preferred.[7][8] |
| Sub-optimal Temperature | - Temperature can influence the enantioselectivity of the catalytic reaction.[3] Systematically vary the temperature to find the optimum. |
| Purification Issues | - The initial enantiomeric excess may be moderate. - Enhance the optical purity by recrystallization of the product.[8] |
Data Presentation
Table 1: Comparison of Catalytic Systems for (R)-3-Quinuclidinol Synthesis
| Method | Catalyst/Enzyme | Substrate Concentration | Yield (%) | Enantiomeric Excess (ee) (%) | Reaction Time (h) | Reference |
| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK-- | 4.3 kg scale | - | 88-90 (>99 after recrystallization) | 4 | [8] |
| Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH | - | >95 | >99 | 16 | [9][12] |
| Biocatalysis (Whole-Cell) | Rhodotorula rubra (RrQR) & GDH | 618 mM | ~100 | >99.9 | 21 | [13][14] |
| Biocatalysis (Whole-Cell) | Agrobacterium radiobacter (ArQR) | - | - | >99 | - | [4] |
| Biocatalysis (Immobilized Enzyme) | QNR and GDH combi-CLEAs | 33 g/L | 100 | 100 | 3 | [15] |
| Biocatalysis (Immobilized Enzyme) | MLG-Ni@MSN | 70 g/L | 100 | >99 | 6 | [16] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Synthesis
This protocol describes a whole-cell biocatalytic reaction using recombinant E. coli expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[3][6]
-
Cell Culture and Induction:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with expression vectors for the ketoreductase and glucose dehydrogenase.[6]
-
Grow the recombinant E. coli in a suitable medium (e.g., LB or TB) with appropriate antibiotics at 37°C with shaking.[6]
-
Induce protein expression with an appropriate inducer (e.g., IPTG) when the optical density reaches the mid-log phase.[6]
-
Continue incubation at a lower temperature (e.g., 20-30°C) for several hours to allow for protein expression.[11]
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).[11]
-
-
Biotransformation:
-
Prepare a suspension of resting cells in a phosphate buffer (e.g., 100 mM, pH 8.0).[3]
-
Add 3-quinuclidinone hydrochloride and glucose (for cofactor regeneration) to the cell suspension.[3]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.[3]
-
Monitor the reaction progress using a suitable analytical method (e.g., GC or HPLC).[3]
-
-
Product Isolation and Purification:
-
After the reaction is complete, centrifuge the mixture to separate the cells.[3]
-
Adjust the pH of the supernatant to approximately 12 with a base (e.g., K₂CO₃ or NaOH).[3][17]
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or chloroform).[3]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.[3]
-
Purify the crude product by recrystallization from a suitable solvent like acetone to yield (R)-3-quinuclidinol.[3][18]
-
Protocol 2: Asymmetric Hydrogenation with a Ru-Catalyst
This protocol is a representative example of asymmetric hydrogenation using a Ru-catalyst in a high-pressure reactor.[7][8]
-
Reactor Preparation:
-
In a glovebox under an inert atmosphere (argon or nitrogen), charge a pressure-resistant reactor with the Ru-catalyst (e.g., RuBr₂--INVALID-LINK--).[7]
-
Add 3-quinuclidinone and anhydrous ethanol. The substrate-to-catalyst molar ratio can be high (e.g., 100,000:1).[3][8]
-
Add a suitable base (e.g., potassium tert-butoxide) to the reaction mixture.[7]
-
-
Hydrogenation Reaction:
-
Seal the reactor and purge with high-purity hydrogen gas several times.[3]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm).[3][8]
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-45°C) for a specified time (e.g., 4 hours).[3][8]
-
Monitor the reaction for completion.[3]
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the crude product, which may involve an aqueous workup and recrystallization to enhance the enantiomeric excess.[3]
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[7]
-
Visualizations
Caption: Workflow for whole-cell biocatalytic synthesis.
Caption: Workflow for asymmetric chemical hydrogenation.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 10. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Scale-Up of 3-Quinuclidinol Production
Welcome to the technical support center for the production and scale-up of 3-Quinuclidinol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis strategies for enantiomerically pure (R)-(-)-3-Quinuclidinol?
A1: The two main strategies for industrial production are the resolution of a racemic mixture of (±)-3-quinuclidinol and the asymmetric synthesis from its precursor, 3-quinuclidinone.[1] Asymmetric synthesis is often more direct as it avoids a separate resolution step.[1] Biocatalytic reduction and chemical asymmetric hydrogenation are common asymmetric synthesis methods.[2]
Q2: Why is cofactor regeneration crucial in the biocatalytic synthesis of (R)-3-Quinuclidinol?
A2: Most reductase enzymes used for the reduction of 3-quinuclidinone require an expensive cofactor, typically NADH or NADPH, as a hydride source.[2][3] For large-scale synthesis, using these cofactors in stoichiometric amounts is not economically viable.[2][4] Cofactor regeneration systems recycle the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form, allowing for the use of only catalytic amounts of the cofactor and making the process economically feasible.[2][4] Common systems involve a secondary enzyme like glucose dehydrogenase (GDH) with a substrate such as glucose.[2][3]
Q3: What are common impurities that can be found in this compound production?
A3: One common impurity is the opposite enantiomer, (S)-(+)-3-quinuclidinol, especially in processes targeting a specific stereoisomer.[5] The purity of the starting material, 3-quinuclidinone, is also critical, as impurities can interfere with the reaction, poison catalysts, or inhibit enzymes.[3][6]
Q4: Can the unwanted (S)-enantiomer from a resolution process be recycled?
A4: Yes, an industrially efficient method involves the oxidation of the unwanted (S)-3-quinuclidinol back to 3-quinuclidinone.[7] This ketone can then be recycled back into the synthesis process, improving the overall process economy. The Corey-Kim oxidation is one reported method for this transformation.[7]
Troubleshooting Guides
Biocatalytic Reduction of 3-Quinuclidinone
Problem: Low or no conversion of 3-quinuclidinone.
| Potential Cause | Solution |
| Inactive Enzyme | Verify the enzyme's activity with a standard assay. Ensure proper storage conditions (e.g., -20°C or -80°C). For whole-cell systems, check cell viability and expression levels of the reductase.[3] |
| Inefficient Cofactor Regeneration | Confirm the presence and activity of the cofactor regeneration system (e.g., GDH and glucose). Ensure the cofactor (NADH or NADPH) is present.[2][4] |
| Suboptimal Reaction Conditions | Optimize pH and temperature. Most reductases have an optimal pH between 5 and 8 and a temperature range of 20-40°C.[3] Ensure the buffer system is not inhibiting the enzyme.[3] |
| Substrate/Product Inhibition | High concentrations of 3-quinuclidinone or (R)-3-quinuclidinol can inhibit the enzyme.[2][3] Implement a fed-batch strategy by adding the substrate gradually to maintain a low, non-inhibitory concentration.[2] |
| Poor Cell Permeability (Whole-Cell) | The substrate may not be efficiently entering the cells. Consider treating cells with a permeabilizing agent like toluene or Triton X-100.[2] |
Problem: Low enantiomeric excess (ee) of (R)-(-)-3-quinuclidinol.
| Potential Cause | Solution |
| Contaminating Enzymes | In whole-cell or crude lysate systems, other reductases with low or opposite stereoselectivity may be present.[4] Use a purified enzyme preparation if possible. |
| Suboptimal Reaction Conditions | Systematically vary temperature and pH. Lowering the temperature can sometimes enhance enantioselectivity.[3][4] |
| Purity of Starting Material | Impurities in the 3-quinuclidinone can interfere with the reaction. Ensure the substrate is pure by using techniques like recrystallization or chromatography.[3] |
Asymmetric Hydrogenation using a Ruthenium Catalyst
Problem: Low yield in catalytic asymmetric hydrogenation.
| Potential Cause | Solution |
| Catalyst Poisoning/Deactivation | Ensure all solvents and reagents are free from catalyst poisons like sulfur compounds, water, or oxygen. Use freshly prepared catalyst or ensure it is stored properly under an inert atmosphere.[3] |
| Inadequate Hydrogen Pressure/Temperature | Optimize hydrogen pressure and reaction temperature. These parameters can significantly affect reaction rate and yield.[3] |
| Poor Substrate Quality | Impurities in the 3-quinuclidinone can inhibit the catalyst. Ensure high purity of the starting material.[6] |
| Inadequate Mixing | In large-scale reactors, inefficient mixing can lead to poor mass transfer between hydrogen gas, substrate, and catalyst. Ensure agitation is sufficient to maintain a homogeneous suspension.[6] |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for (R)-3-Quinuclidinol
| Method | Typical Yield | Enantiomeric Excess (ee) | Advantages | Challenges |
| Asymmetric Hydrogenation | 85 - 95% | 88 - >99% (after recrystallization) | High atom economy, direct route to the desired enantiomer.[6] | High cost of chiral catalysts, requires high-pressure equipment, catalyst sensitivity to poisons.[6] |
| Biocatalytic Reduction (Whole-Cell) | >99% conversion | >99.9% | Avoids elevated pressures, high enantioselectivity.[8] | Stoichiometric waste from cofactor regeneration (e.g., gluconolactone), requires pH control.[8] |
Experimental Protocols
Protocol 1: Racemic Synthesis of this compound[1][9]
This protocol describes a solvent-free method for synthesizing racemic this compound.
Materials:
-
3-Quinuclidinone
-
Sodium borohydride (NaBH₄)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate
-
Acetone
Procedure:
-
To a solution of 3-Quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.[1]
-
Stir the reaction mixture for 4 hours at 30-35°C.[1]
-
Monitor the reaction's completion using gas chromatography (GC).[1]
-
Once complete, extract the reaction mass with chloroform (3 x 50 ml).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate.[1]
-
Distill off the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product with acetone to yield racemic this compound as a white crystalline solid.
Protocol 2: Whole-Cell Biocatalytic Synthesis of (R)-3-Quinuclidinol[10]
This protocol uses resting microbial cells for the asymmetric reduction of 3-quinuclidinone.
Materials:
-
Resting cells (e.g., Nocardia sp. or Rhodococcus erythropolis)
-
3-Quinuclidinone hydrochloride
-
Glucose
-
Phosphate buffer (100 mM, pH 8.0)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Prepare a suspension of resting cells (e.g., 8 g wet weight) in 100 ml of phosphate buffer (100 mM, pH 8.0).[9]
-
Add 3-quinuclidinone hydrochloride (e.g., 1.6 g, 9.9 mmol) and glucose (e.g., 2.7 g) to the cell suspension.[9]
-
Incubate the mixture at 30°C with shaking (e.g., 200 rpm) for 48 hours.[9]
-
Monitor the reaction progress using a suitable analytical method (e.g., GC or HPLC).
-
After completion, centrifuge the mixture to separate the cells.[9]
-
Combine the supernatants and adjust the pH to ~12 with K₂CO₃.[9]
-
Evaporate the solvent under reduced pressure.[9]
-
Extract the residue with CH₂Cl₂ to obtain the product.[9]
Visualizations
Caption: General synthesis pathways for this compound.
Caption: Workflow for whole-cell biocatalytic synthesis.
Caption: Troubleshooting logic for low biocatalytic conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solifenacin (S)-(+)-3-Quinuclidinol Impurity | 34583-34-1 | SynZeal [synzeal.com]
- 6. benchchem.com [benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 9. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enantioselective Synthesis of (R)-3-Quinuclidinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (R)-3-Quinuclidinol, with a focus on improving enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing (R)-3-Quinuclidinol with high enantiomeric excess? A1: The two main approaches for achieving high enantioselectivity are the asymmetric reduction of the prochiral substrate 3-quinuclidinone and the resolution of a racemic mixture of 3-quinuclidinol.[1][2] Asymmetric reduction is often preferred as it can theoretically achieve a 100% yield of the desired enantiomer.[3] This is typically accomplished through two key methods:
-
Biocatalytic Asymmetric Reduction: This method uses enzymes, such as ketoreductases (KREDs) or specific 3-quinuclidinone reductases, to catalyze the reduction with high stereoselectivity.[4][5]
-
Chemical Asymmetric Hydrogenation: This approach employs chiral transition metal catalysts, most commonly ruthenium-based complexes, to achieve enantioselective reduction.[6][7][8]
Q2: Why is cofactor regeneration essential for biocatalytic reduction, and how is it achieved? A2: Most reductase enzymes require a hydride source from expensive nicotinamide cofactors (NADH or NADPH) to reduce the ketone.[9][10] Using these cofactors in stoichiometric amounts is not economically viable for large-scale synthesis.[4] Cofactor regeneration systems are therefore used to continuously convert the oxidized cofactor (NAD⁺ or NADP⁺) back to its active reduced form.[4][10] This allows for a catalytic amount of the cofactor to be used. Common methods include:
-
Enzyme-Coupled Systems: A second enzyme, like glucose dehydrogenase (GDH) or formate dehydrogenase, is used with a cheap co-substrate (e.g., glucose, formate) to regenerate the cofactor.[4][11][12]
-
Substrate-Coupled Systems: A sacrificial alcohol, such as isopropanol, is used in large excess, with the same enzyme or a second one regenerating the cofactor.[13][14]
Q3: How do I choose between a biocatalytic and a chemical hydrogenation approach? A3: The choice depends on project-specific goals, available equipment, and scale.
-
Biocatalysis excels in enantioselectivity, often achieving >99.9% ee.[5][6][9] It operates under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure).[9][15] However, it may require expertise in microbiology and enzyme handling, and can be susceptible to substrate or product inhibition.[13]
-
Chemical Asymmetric Hydrogenation is a well-established and versatile technology.[15] It can be highly efficient, but often requires high-pressure hydrogen gas, organic solvents, and expensive, air-sensitive metal catalysts.[7][15][16] The removal of residual metal from the final product is also a critical consideration in pharmaceutical applications.
Q4: Can these methods be adapted to produce (S)-3-Quinuclidinol? A4: Yes. For chemical synthesis, using the opposite enantiomer of the chiral ligand in the metal catalyst can produce the (S)-enantiomer.[8] In biocatalysis, specific enzymes with S-selectivity can be used. For instance, reductases from organisms like Rhodococcus erythropolis have been shown to produce (S)-3-quinuclidinol with high enantiomeric excess.[6][10]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (%ee)
| Potential Cause | Recommended Solution |
| Biocatalysis: Incorrect Enzyme Choice | The inherent stereoselectivity of the chosen reductase may be insufficient. Screen a panel of different ketoreductases from various sources (Rhodotorula, Kaistia, Agrobacterium) to identify one with higher selectivity for 3-quinuclidinone.[4][13] |
| Biocatalysis: Contaminating Enzymes | In whole-cell systems or crude lysates, other endogenous reductases with opposite or low stereoselectivity may be present, leading to a racemic or enantioenriched mixture. Use a purified enzyme preparation or an engineered host strain (e.g., E. coli) with the target reductase overexpressed.[13] |
| Chemical Catalysis: Suboptimal Chiral Ligand | The chiral ligand is crucial for inducing enantioselectivity. Screen a variety of chiral phosphine ligands in combination with the ruthenium precursor to find the most effective catalyst for this specific substrate.[4] |
| General: Non-Optimal Reaction Conditions | Temperature and pH can significantly influence enantioselectivity. Systematically vary the reaction temperature; lowering it often improves ee.[4][13] Optimize the pH for the specific catalyst system, as deviations can impact the catalytic complex's conformation and selectivity.[13] |
| General: Racemization of Product | Ensure that the reaction work-up or purification conditions (e.g., harsh pH, high temperature) are not causing the (R)-3-quinuclidinol product to racemize.[13] |
Problem 2: Low Reaction Conversion or Yield
| Potential Cause | Recommended Solution |
| Biocatalysis: Inactive Enzyme / Inefficient Cofactor Regeneration | Confirm the activity of both the primary reductase and the cofactor regeneration enzyme (e.g., GDH) using a standard assay.[10] Ensure the co-substrate (e.g., glucose) is present in sufficient excess and that the catalytic cofactor (NAD⁺/NADP⁺) was added.[13] |
| Biocatalysis: Substrate or Product Inhibition | High concentrations of 3-quinuclidinone or the (R)-3-quinuclidinol product can inhibit the enzyme.[10][13] Implement a fed-batch strategy where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.[3] |
| Biocatalysis: Poor Cell Permeability (Whole-Cell) | The cell membrane can be a barrier, preventing the substrate from reaching the intracellular enzyme.[3] Consider permeabilizing the cells with low concentrations of agents like toluene or Triton X-100, but be aware this can also affect cell viability.[4] |
| Chemical Catalysis: Inactive Catalyst | The metal catalyst may have degraded due to exposure to air or moisture. Use a freshly prepared catalyst or ensure it has been stored properly under an inert atmosphere.[10] |
| Chemical Catalysis: Insufficient Hydrogen Pressure | Asymmetric hydrogenation is sensitive to hydrogen pressure. Ensure the reactor is properly sealed and pressurized to the level specified in the protocol (e.g., 15-50 atm).[2][16] |
| General: Inefficient Product Isolation | (R)-3-Quinuclidinol is water-soluble, which can complicate extraction from aqueous reaction media. Adjust the pH of the aqueous phase to >10 before extraction with an organic solvent like chloroform or ethyl acetate.[3][9] Perform multiple extractions to maximize recovery.[1][9] |
Data Presentation: Performance of Synthetic Routes
Table 1: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone
| Catalyst (Source Organism) | Substrate Conc. | Yield (%) | ee (%) | Time (h) | Space-Time Yield (g L⁻¹ d⁻¹) | Reference |
| RrQR (Rhodotorula rubra) | 618 mM | ~100 | >99.9 (R) | 21 | Not Reported | [9][11] |
| ArQR (Agrobacterium radiobacter) | Not Reported | High | Excellent | Not Reported | 916 | [9][17] |
| KaKR (Kaistia algarum) | 5000 mM | ~100 | >99.9 (R) | Not Reported | 1027 | [5][9] |
| QNR (Microbacterium luteolum) | 15% w/v | 100 | >99.9 (R) | Not Reported | Not Reported | [12] |
| ReQR-25 (Rhodococcus erythropolis) | 5 g/L | 93 | >99 (S) | 14 | Not Reported | [6] |
Table 2: Chemical Asymmetric Hydrogenation of 3-Quinuclidinone
| Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | H₂ Pressure (atm) | Time (h) | Reference |
| RuBr₂-[(S,S)-xylskewphos] | Not Reported | - | 88-90 (R) | 15 | 4 | [2][15] |
| RuXY-Diphosphine-bimaH | Not Reported | >95 | >99 (R) | Not Reported | 16 | [8][15] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Synthesis of (R)-3-Quinuclidinol
This protocol is a general example based on the use of recombinant E. coli co-expressing a 3-quinuclidinone reductase and glucose dehydrogenase (GDH) for cofactor regeneration.[9][12]
1. Biocatalyst Preparation:
-
Cultivate recombinant E. coli cells expressing the chosen 3-quinuclidinone reductase and GDH in a suitable growth medium.
-
Induce protein expression by adding an inducer like IPTG (0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-24 hours.[9]
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C) and wash the cell pellet with a buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0).[4][9]
2. Asymmetric Reduction:
-
In a temperature-controlled reactor, resuspend the washed cell pellet in 100 mM phosphate buffer (pH 8.0).[4]
-
Add D-glucose (typically 1.1-1.5 molar equivalents relative to the substrate) and a catalytic amount of a cofactor like NADP⁺.[4][12]
-
Add 3-quinuclidinone hydrochloride substrate to the desired final concentration. For potentially inhibitory concentrations, consider a fed-batch approach.[3][4]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.[4]
3. Monitoring and Work-up:
-
Monitor the reaction progress by GC or HPLC.[9]
-
Once complete, stop the reaction and remove the cells by centrifugation.[9]
-
Adjust the pH of the supernatant to >10 with a base (e.g., NaOH or K₂CO₃).[4][9]
-
Extract the aqueous phase multiple times with an organic solvent (e.g., chloroform, ethyl acetate).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purify the crude product by recrystallization from acetone to yield (R)-3-quinuclidinol.[4]
Protocol 2: Chemical Asymmetric Hydrogenation of 3-Quinuclidinone
This protocol is a general guide based on the use of a chiral Ruthenium-diphosphine catalyst.[2][4]
1. Reaction Setup:
-
In a high-pressure reactor, add 3-quinuclidinone and the chiral ruthenium catalyst (e.g., RuBr₂-[(R)-BINAP]).
-
Add a suitable anhydrous solvent (e.g., ethanol) and a base (e.g., potassium tert-butoxide) under an inert atmosphere.[4]
-
Seal the reactor and purge it several times with high-purity hydrogen gas.[4]
2. Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm).[2][4]
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for the specified time (e.g., 4 hours).[2][4]
3. Work-up and Purification:
-
After the reaction is complete, carefully vent the excess hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or an aqueous workup followed by recrystallization to isolate the final product and enhance the enantiomeric excess.[4][6]
Visualizations
Caption: Workflow for whole-cell biocatalytic synthesis of (R)-3-quinuclidinol.[4][9]
Caption: Schematic of enzyme-coupled cofactor regeneration.[4][11]
Caption: Workflow for chemical synthesis via asymmetric hydrogenation.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 17. Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming substrate inhibition in biocatalytic reduction of 3-quinuclidinone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the biocatalytic reduction of 3-quinuclidinone, with a particular focus on substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of 3-quinuclidinone reduction?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at high concentrations of the substrate, 3-quinuclidinone.[1][2] This occurs when the substrate molecules bind to the enzyme in a non-productive manner, leading to the formation of an inactive enzyme-substrate complex.[3][4] This can significantly lower the efficiency of the biocatalytic process.[1]
Q2: What are the most common causes of low conversion rates in my biocatalytic reaction?
A2: Low conversion rates can be attributed to several factors, including suboptimal reaction conditions (pH and temperature), issues with the enzyme (concentration, stability, or inhibition), problems with the substrate or product (concentration, inhibition, or solubility), inefficient cofactor regeneration, and mass transfer limitations.[5]
Q3: How can I overcome substrate inhibition?
A3: Several strategies can be employed to mitigate substrate inhibition. A fed-batch approach, where the substrate is added portion-wise over time, helps maintain a low and steady substrate concentration.[6] Other methods include enzyme immobilization and the use of biphasic reaction systems to control substrate availability to the enzyme.
Q4: Why is cofactor regeneration necessary, and which systems are commonly used?
A4: Ketoreductases, the enzymes used for 3-quinuclidinone reduction, require a cofactor, typically NADH or NADPH, as a hydride source.[7] These cofactors are expensive to use in stoichiometric amounts, making in-situ regeneration crucial for economic viability.[8][9] Common regeneration systems involve coupling the primary reaction with a secondary enzyme, such as glucose dehydrogenase (GDH) with glucose as a co-substrate, or formate dehydrogenase (FDH) with formate.[10]
Q5: Can I use whole cells as biocatalysts, and what are the advantages?
A5: Yes, using whole cells (e.g., recombinant E. coli) that express the ketoreductase is a common and effective approach.[11][12] The main advantage is the integration of cofactor regeneration within the cell, eliminating the need to add expensive cofactors to the reaction medium.[13] It can also simplify the overall process.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the biocatalytic reduction of 3-quinuclidinone.
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome/Metric |
| Low or No Conversion | Inactive Enzyme | Verify the storage conditions and age of the enzyme/cells. Perform a small-scale activity assay with a known substrate.[5][7] | Confirmation of enzyme viability. |
| Inefficient Cofactor Regeneration | Ensure the presence and activity of the cofactor regeneration system (e.g., GDH and glucose).[7] | Efficient recycling of the oxidized cofactor (NAD+/NADP+). | |
| Suboptimal Reaction Conditions | Optimize pH and temperature. Most reductases have an optimal pH around 7.0 and temperatures between 30-50°C.[6][10] | Increased enzyme activity and conversion rate. | |
| Reaction Rate Decreases Over Time | Substrate Inhibition | Implement a fed-batch strategy to maintain a low substrate concentration.[6] | A sustained reaction rate over a longer period. |
| Product Inhibition | Test the effect of adding the product at the beginning of the reaction on the initial rate.[5] | Identification of product inhibition as a limiting factor. | |
| Enzyme Instability | Measure enzyme activity at different time points under reaction conditions.[5] | Determination of the enzyme's operational stability. | |
| Low Enantiomeric Excess (ee) | Presence of Competing Enzymes | If using whole cells, analyze for endogenous reductases with opposite stereoselectivity. | Identification of contaminating enzyme activities. |
| Suboptimal Reaction Conditions | Vary the reaction temperature and pH, as these can sometimes influence enantioselectivity.[7] | Improvement in the enantiomeric excess of the desired product. |
Quantitative Data Summary
The following tables summarize key performance indicators for various ketoreductases used in the reduction of 3-quinuclidinone, providing a basis for comparison and selection.
Table 1: Kinetic Parameters of Selected 3-Quinuclidinone Reductases
| Enzyme | Source Organism | Km (mM) for 3-Quinuclidinone | kcat (s-1) | kcat/Km (s-1·mM-1) | Optimal pH | Optimal Temperature (°C) | Cofactor |
| KaKR | Kaistia algarum | 0.80 | - | 82.8 | 7.0 | 50 | NADH |
| ArQR | Agrobacterium radiobacter | - | - | - | - | - | - |
| MlQR | Microbacterium luteolum | - | - | - | - | - | NAD(P)H |
| AtQR | Agrobacterium tumefaciens | - | - | - | - | - | NADH |
| RrQR | Rhodotorula rubra | - | - | - | - | - | NADPH |
Data for ArQR, MIQR, AtQR, and RrQR kinetic parameters were not fully available in the searched literature.
Table 2: Performance of Whole-Cell Biocatalysts in 3-Quinuclidinone Reduction
| Biocatalyst System | Substrate Conc. | Yield (%) | ee (%) | Temperature (°C) | Time (h) | Cofactor Regeneration |
| E. coli expressing KaKR and GDH | 5.0 M (fed-batch) | >99.9 | >99.9 (R) | 30 | 14 | GDH/Glucose |
| E. coli expressing ArQR | 242 g/L | >99 | >99.9 (R) | 30 | 3 | - |
| E. coli expressing MlQR | 486 g/L | - | >99.9 (R) | - | - | GDH/Glucose |
| E. coli expressing ReQR-25 | 5 g/L | 93 | >99 (S) | - | 14 | - |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction with Fed-Batch Substrate Addition
This protocol describes the asymmetric reduction of 3-quinuclidinone using recombinant E. coli cells co-expressing a ketoreductase (e.g., KaKR) and glucose dehydrogenase (GDH) for cofactor regeneration, employing a fed-batch strategy to overcome substrate inhibition.
1. Biocatalyst Preparation:
-
Transform a suitable E. coli host strain with expression vectors containing the genes for the desired 3-quinuclidinone reductase and GDH.[11]
-
Culture the recombinant E. coli in a suitable medium and induce enzyme expression.[11]
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).[11][14] The cells can be used as a wet paste or lyophilized.
2. Asymmetric Reduction Reaction (Fed-Batch):
-
In a temperature-controlled reactor, prepare a reaction mixture containing the whole-cell biocatalyst, a catalytic amount of NAD⁺ (e.g., 0.1 mM), and D-glucose (e.g., 1.5 equivalents relative to the total substrate) in a potassium phosphate buffer (100 mM, pH 7.0).[10][14]
-
Start the reaction by adding an initial concentration of 3-quinuclidinone (e.g., 2.0 M).[10]
-
Maintain the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.[10]
-
Monitor the reaction progress by HPLC or GC.
-
After the initial substrate is consumed or the reaction rate slows, add subsequent portions of 3-quinuclidinone (e.g., 1.0 M at a time) until the desired total substrate concentration is reached.[10]
3. Product Isolation and Analysis:
-
After the reaction is complete, separate the cells by centrifugation.[11]
-
Adjust the pH of the supernatant to >10 with a base (e.g., NaOH).
-
Extract the product, (R)- or (S)-3-quinuclidinol, with an organic solvent (e.g., ethyl acetate or chloroform).[11]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC or GC).
Visualizations
Caption: Mechanism of substrate inhibition.
References
- 1. genscript.com [genscript.com]
- 2. youtube.com [youtube.com]
- 3. faieafrikanart.com [faieafrikanart.com]
- 4. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 10. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Stability issues and degradation products of 3-Quinuclidinol.
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the stability and handling of 3-Quinuclidinol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development activities.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or unexpected analytical results (e.g., HPLC, NMR).
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light, and at the recommended temperature (typically 2-8°C). 2. Check Solvent Purity: Use high-purity, fresh solvents for sample preparation and analysis. Some solvents can contain impurities that may catalyze degradation. 3. Minimize Time in Solution: Prepare solutions of this compound immediately before use. The stability of the compound in solution can be time-dependent. |
| Impure Starting Material | 1. Confirm Purity: Analyze the starting material using a validated analytical method (e.g., HPLC, GC-MS) to confirm its purity and identity. 2. Purification: If impurities are detected, consider purification by recrystallization or chromatography. |
| Analytical Method Issues | 1. Method Validation: Ensure the analytical method is properly validated for specificity, linearity, accuracy, and precision. 2. Peak Tailing (HPLC): Due to its basic nature, this compound can exhibit peak tailing. Consider using a mobile phase with a competing amine (e.g., triethylamine) or a column specifically designed for basic compounds. 3. Derivatization for GC Analysis: this compound is polar and may require derivatization to improve its volatility and chromatographic behavior for GC analysis. |
Issue 2: Poor yield or unexpected side products in a reaction involving this compound.
| Possible Cause | Troubleshooting Steps |
| Reactivity of this compound | 1. Incompatible Reagents: this compound is incompatible with strong oxidizing agents. Avoid using such reagents in your reaction scheme unless oxidation of the hydroxyl group is the intended transformation. 2. Side Reactions: The tertiary amine and the secondary alcohol are both reactive sites. Protect one of these functional groups if you wish to selectively react the other. |
| Reaction Conditions | 1. Temperature Control: Monitor and control the reaction temperature, as elevated temperatures can promote degradation or side reactions. 2. pH Control: The stability and reactivity of this compound can be pH-dependent. Buffer the reaction mixture if necessary. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
A1: this compound should be stored in a tightly sealed container to prevent moisture and air exposure, protected from light, and kept in a cool, dry place, typically at 2-8°C.
-
-
Q2: Is this compound sensitive to air or moisture?
-
A2: Yes, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents, as it can be sensitive to air and moisture.
-
Stability and Degradation
-
Q3: What are the known degradation pathways for this compound?
-
A3: this compound is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and exposure to high temperatures and light. The primary degradation pathway likely involves the oxidation of the secondary alcohol to a ketone, forming 3-quinuclidinone.
-
-
Q4: What are the likely degradation products of this compound?
-
A4: While specific degradation product profiles from comprehensive studies are not widely published, based on its chemical structure, the following are potential degradation products:
-
3-Quinuclidinone: Formed via oxidation of the hydroxyl group.
-
Ring-opened products: Under harsh acidic or basic conditions, the bicyclic ring system may undergo cleavage. The exact structures would depend on the specific conditions.
-
-
Analytical Methods
-
Q5: Why am I observing peak tailing when analyzing this compound by HPLC?
-
A5: The basic tertiary amine in the this compound structure can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing. To mitigate this, you can add a competing base like triethylamine to the mobile phase or use a base-deactivated column.
-
-
Q6: Is derivatization necessary for the analysis of this compound?
-
A6: For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the molecule. For HPLC analysis, derivatization is not always required but can be employed to introduce a chromophore for enhanced UV detection.
-
Stability Data
The following table summarizes the known stability profile of this compound under various stress conditions. Quantitative data on degradation rates are limited in the public domain; therefore, this table provides a qualitative overview.
| Stress Condition | Observed Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Susceptible to degradation, especially at elevated temperatures. | Ring-opened products. |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | Susceptible to degradation, especially at elevated temperatures. | Ring-opened products. |
| Oxidation (e.g., 3% H₂O₂) | Readily undergoes oxidation. | 3-Quinuclidinone. |
| Thermal (Dry Heat) | Can degrade at elevated temperatures. | To be determined; may involve dehydration or rearrangement. |
| Photostability | Potential for degradation upon exposure to UV light. | To be determined. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable solvent
-
HPLC system with UV detector
-
C18 HPLC column (or other suitable column)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid this compound in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid this compound to a light source according to ICH Q1B guidelines.
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control.
-
Identify and quantify any degradation products.
-
Visualizations
Logical Workflow for Troubleshooting Analytical Issues
Caption: Troubleshooting workflow for inconsistent analytical results.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Technical Support Center: High-Purity 3-Quinuclidinol Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 3-Quinuclidinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound include recrystallization, distillation, and column chromatography. Recrystallization from solvents like acetone or hexane is a widely used technique for removing impurities.[1] For obtaining high-purity material, particularly the desired enantiomer, techniques such as silica gel column chromatography or preparative chiral HPLC may be employed.[2]
Q2: What are the critical impurities to monitor during the purification of this compound?
A2: The most critical impurities to monitor are unreacted starting material, such as 3-quinuclidinone, and the undesired enantiomer, (S)-(+)-3-Quinuclidinol, in the case of enantioselective synthesis.[3] Residual solvents from the reaction or purification steps and any catalyst residues from hydrogenation reactions also need to be controlled.[3]
Q3: How can I assess the purity of my this compound sample?
A3: Purity assessment typically involves a combination of chromatographic and spectroscopic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to determine chemical purity.[4][5] To determine enantiomeric purity (enantiomeric excess, e.e.), chiral HPLC or chiral GC is necessary.[6][7] Due to the lack of a strong UV chromophore in this compound, pre-column derivatization is often required for HPLC analysis.[5][6][7]
Q4: What is a suitable solvent for recrystallizing this compound?
A4: Acetone is a commonly reported and effective solvent for the recrystallization of racemic this compound, yielding a white crystalline solid.[1] Hexane has been used for the purification of the precursor, 3-quinuclidinone. The choice of solvent may vary depending on the impurity profile.
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is adjusted to be sufficiently basic (e.g., pH > 10) before extraction with an organic solvent like chloroform to maximize the recovery of the free base. |
| Incomplete Crystallization | Optimize the recrystallization conditions. This includes the choice of solvent, concentration of the crude product, and the cooling rate. Seeding the solution with a small crystal of pure this compound can sometimes induce crystallization. |
| Decomposition on Silica Gel | If using column chromatography, this compound may be unstable on acidic silica gel. Consider using deactivated silica gel or an alternative stationary phase like alumina.[8] |
| Product is Volatile | When removing solvents under reduced pressure, be mindful of the volatility of this compound, especially at elevated temperatures, to prevent product loss. |
Inadequate Purity
| Potential Cause | Troubleshooting Step |
| Co-crystallization of Impurities | If recrystallization does not sufficiently remove a particular impurity, a different solvent system or multiple recrystallizations may be necessary. Alternatively, a different purification technique like column chromatography might be required. |
| Poor Separation in Column Chromatography | Optimize the mobile phase composition to achieve better separation of this compound from its impurities. A gradient elution may be more effective than an isocratic one. |
| Residual Starting Material (3-Quinuclidinone) | Ensure the initial reduction reaction has gone to completion by monitoring with GC.[4] If unreacted starting material persists, a secondary purification step like column chromatography is recommended.[3] |
| Low Enantiomeric Excess (e.e.) | For chiral purification, ensure the chosen chiral separation method (e.g., chiral HPLC, resolution with a chiral acid) is optimized. For asymmetric synthesis, review the catalyst, ligands, and reaction conditions to improve enantioselectivity.[3][9] |
Quantitative Data Summary
| Purification Method | Starting Material | Solvent/Mobile Phase | Yield | Purity/e.e. | Reference |
| Recrystallization | Crude (±)-3-Quinuclidinol | Acetone | 89.0% | M.P. 221-224°C | |
| Recrystallization | (R)-3-Quinuclidinol with D-(+)-dibenzoyltartaric acid | Propanol:Acetone (3:1) | 20.4% | 98% e.e. | [10] |
| Column Chromatography | Crude (R)-3-Quinuclidinol | Not specified | - | High Purity | [2] |
| Biocatalytic Reduction and Extraction | 3-Quinuclidinone | Ethyl acetate, Toluene, etc. | - | >99.9% e.e. | [2][4] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of Racemic this compound
Objective: To purify crude racemic this compound.
Methodology:
-
Dissolve the crude this compound in a minimal amount of hot acetone.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the white crystalline solid by filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the purified crystals under vacuum.[1]
Protocol 2: Chiral HPLC Analysis of this compound (with Derivatization)
Objective: To determine the enantiomeric excess of a this compound sample.
Methodology:
-
Derivatization:
-
Dissolve a known amount of the this compound sample in dichloromethane.
-
Add triethylamine and benzoyl chloride to the solution.
-
Shake the mixture for approximately 5 minutes to allow for the esterification reaction to complete.
-
Dilute the reaction mixture with methanol.[6]
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a chiral column (e.g., Chiralpak IC).
-
Use a mobile phase consisting of a mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4, v/v/v/v).[6]
-
Monitor the elution of the two enantiomeric derivatives using a UV detector.
-
Calculate the enantiomeric excess based on the peak areas of the two enantiomers.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for inadequate purity of this compound.
References
- 1. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]
- 2. EP2423320A1 - Process for production of (r)-3-quinuclidinol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. CN102928527A - Method for measuring optical purity of R-3-quinuclidine alcohol - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
Technical Support Center: Analytical Quantification of 3-Quinuclidinol
Welcome to the technical support center for the analytical quantification of 3-Quinuclidinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental quantification of this compound.
Question: Why am I observing poor peak shape and low sensitivity when analyzing this compound by GC-MS?
Answer:
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging due to its high polarity and low volatility.[1][2][3] These properties can lead to issues such as poor peak shapes (e.g., broad or tailing peaks) and low sensitivity. To overcome these challenges, a derivatization step is typically required to increase the volatility and improve the chromatographic behavior of the analyte.[1][3] Common derivatization strategies include silylation, acylation, and carbonate formation, which involve reacting the hydroxyl group of this compound to make it less polar.[1][4]
Question: My derivatization reaction for GC-MS analysis of this compound seems to be incomplete or inefficient. What are the possible causes and solutions?
Answer:
Incomplete or inefficient derivatization can be a significant source of variability in the quantification of this compound. Several factors can contribute to this issue:
-
Reagent Quality and Handling: Derivatization reagents, such as silylating or acylating agents, can be sensitive to moisture and may degrade over time. Ensure that the reagents are fresh, properly stored, and handled in an inert and dry environment.
-
Reaction Conditions: The temperature and duration of the derivatization reaction are critical. For instance, silylation with BSTFA + 1% TMCS may require heating at 80°C for 75-120 minutes to achieve an optimal signal.[1] Optimization of these parameters for your specific derivatization agent is recommended.
-
Solvent Choice: The choice of solvent can influence the reaction efficiency. For example, in the derivatization of this compound with trichloroethyl chloroformate (Troc-Cl), dichloromethane has been shown to provide a higher yield of the desired product compared to acetone or acetonitrile.[5]
-
Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction. Proper sample clean-up and extraction procedures are crucial to minimize these effects.
Question: I am experiencing significant matrix effects in my LC-MS/MS analysis of this compound from biological samples. How can I mitigate this?
Answer:
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, especially with complex biological samples.[6][7] Here are some strategies to mitigate matrix effects:
-
Sample Preparation: Employ robust sample preparation techniques to remove interfering matrix components. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different type of HPLC column.
-
Internal Standard: Use a suitable internal standard (IS), preferably a stable isotope-labeled version of this compound, to compensate for matrix effects. The IS should be added to the sample early in the preparation process.
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is as close as possible to the study samples to mimic the matrix effects observed in the unknown samples.
Frequently Asked Questions (FAQs)
What are the most common analytical methods for quantifying this compound?
The most common analytical methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[3] Due to the polar nature of this compound, direct GC-MS analysis typically requires a derivatization step to improve volatility and chromatographic performance.[3][4] HPLC can analyze this compound directly, but may require specific columns and mobile phases for optimal separation, especially for chiral analysis.[3]
What are the common derivatization agents used for the GC-MS analysis of this compound?
Several derivatization strategies are employed for this compound, primarily targeting its hydroxyl group. The most common approaches include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing volatility.[1]
-
Acylation: This involves reacting this compound with an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride (e.g., benzoyl chloride), to form an ester.[1][4]
-
Carbonate Formation: Reacting this compound with a chloroformate, such as 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl), forms a carbonate derivative with good chromatographic properties.[1][5]
How do different analytical methods for this compound quantification compare?
Both GC-MS (with derivatization) and HPLC offer high sensitivity and accuracy for the quantification of this compound. The choice between the two often depends on the specific application, sample matrix, and available instrumentation.
| Parameter | GC-MS (with Derivatization) | HPLC |
| Principle | Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.[3] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] |
| Derivatization | Typically required to improve volatility and peak shape.[3] | Generally not required for achiral analysis. Pre-column derivatization may be used for chiral separations to introduce a chromophore for UV detection.[3][8] |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) often in the ng/mL to µg/mL range.[3] | Good sensitivity, with LOD and LOQ values also in the ng/mL to µg/mL range.[3][9] |
| Linearity | Good linearity with R² values typically >0.99.[3] | Excellent linearity with R² values often ≥0.998.[3] |
| Accuracy | High accuracy, with recoveries generally in the range of 95-105%.[3] | High accuracy, with reported recoveries around 95%.[3] |
What is the stability of this compound and how should it be stored?
This compound is a stable compound under normal storage conditions.[10] However, as a chiral amine with a hydroxyl group, it can be susceptible to degradation under stress conditions such as strong acidic or basic conditions, oxidation, high temperatures, and exposure to light.[10] It is recommended to store this compound in a cool, dry place, away from incompatible materials like strong oxidizing agents.
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis using Silylation
This protocol describes the derivatization of this compound using BSTFA with 1% TMCS.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous acetonitrile
-
Vortex mixer
-
Heating block or oven
-
GC-MS system
Procedure:
-
Prepare the sample by performing a suitable extraction and clean-up procedure. Evaporate the solvent to obtain a dried residue.
-
To the dried residue, add 100 µL of anhydrous acetonitrile.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 80°C for 75-120 minutes to ensure optimal derivatization.[1]
-
Cool the reaction vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Chiral HPLC Analysis of this compound Enantiomers
This protocol outlines a method for the separation and quantification of this compound enantiomers using chiral HPLC with pre-column derivatization.
Materials:
-
(R)- and (S)-3-Quinuclidinol standards or sample
-
Benzoyl chloride
-
Dichloromethane
-
Triethylamine or pyridine (as a catalyst)
-
Chiral HPLC column (e.g., Chiralpak IC)
-
HPLC system with a UV detector
-
Mobile phase: n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4, v/v/v/v)[8]
Procedure:
-
Derivatization:
-
Dissolve a known amount of the this compound sample in dichloromethane.
-
Add a slight excess of benzoyl chloride and a catalytic amount of triethylamine or pyridine.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes) to form the benzoate esters.
-
Quench the reaction with a small amount of water or a dilute aqueous base.
-
Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and evaporate the solvent.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Perform the separation using an isocratic mobile phase.[8]
-
Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm for the benzoyl derivatives).[8][11]
-
Quantify the enantiomers based on the peak areas from a calibration curve prepared with derivatized standards.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound with derivatization.
Caption: Troubleshooting logic for poor GC-MS performance of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing racemization during 3-Quinuclidinol synthesis and work-up.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and work-up of 3-Quinuclidinol, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?
A1: The main approaches for producing enantiopure this compound are asymmetric synthesis from 3-quinuclidinone and the resolution of a racemic mixture.[1]
-
Asymmetric Synthesis: This is a direct method that avoids the loss of 50% of the material inherent in classical resolution. It is typically achieved through two main routes:
-
Biocatalytic Asymmetric Reduction: This method employs ketoreductase (KRED) enzymes to reduce the prochiral 3-quinuclidinone to a single enantiomer of this compound.[2] This approach is often preferred for its high enantioselectivity and mild reaction conditions.[3]
-
Chemical Asymmetric Hydrogenation: This route utilizes chiral metal catalysts, such as those based on ruthenium, to achieve the stereoselective reduction of 3-quinuclidinone.[4]
-
-
Resolution of Racemic this compound: This strategy involves the initial synthesis of a racemic mixture of (±)-3-quinuclidinol, followed by separation of the enantiomers.[1]
-
Classical Resolution: This involves forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these salts allow for their separation by crystallization.[5]
-
Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. A major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[2]
-
Q2: At what stages of the synthesis and work-up is racemization most likely to occur?
A2: Racemization, the loss of stereochemical purity, can happen at several stages of the process:[5]
-
During the main reaction: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can facilitate the formation of achiral intermediates, leading to racemization.[5]
-
During work-up: Aqueous work-ups involving strong acids or bases can cause racemization of the final product. The pH of the solution is a critical factor to control.
-
During purification: Some purification methods, like chromatography on standard silica gel (which is acidic), can induce racemization in sensitive compounds.[5]
Q3: How does pH influence the stability and potential for racemization of this compound?
A3: The pH of the solution can significantly impact the stability of this compound. While specific studies on this compound racemization under different pH values are not extensively documented, general principles for chiral amines and alcohols apply. Strongly acidic or basic conditions can promote racemization. For many chiral amines, racemization speed increases with increasing pH.[6] It is crucial to operate within a pH range that ensures the stability of the chiral center. For biocatalytic reductions, maintaining the optimal pH for the enzyme is also critical for both activity and enantioselectivity.[1]
Q4: What are the common impurities that can be found in the final this compound product?
A4: Common impurities can include:[7]
-
Unreacted 3-quinuclidinone: This can typically be removed by crystallization or chromatography.
-
The undesired enantiomer (e.g., (S)-(+)-3-Quinuclidinol in a synthesis targeting the (R)-enantiomer): Minimizing this impurity depends on the enantioselectivity of the synthesis and the efficiency of the purification.
-
Residual Solvents: These can be removed by drying the product under vacuum.
-
Catalyst Residues: In the case of asymmetric hydrogenation, residual metal catalyst may be present and can be removed by filtration.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) in the Final Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Catalyst or Enzyme | The chosen chiral ligand in chemical synthesis or the enzyme in biocatalysis may not be optimal for 3-quinuclidinone. Screen a variety of chiral phosphine ligands for ruthenium-based catalysts or different ketoreductases to find a more effective option.[4] |
| Sub-optimal Reaction Conditions | Temperature and pH can significantly influence enantioselectivity. For chemical synthesis, lowering the reaction temperature often improves ee. For biocatalysis, optimize the pH and temperature for the specific enzyme used.[1] |
| Presence of Contaminating Enzymes | In whole-cell biocatalysis, other endogenous reductases with low or opposite stereoselectivity might be present. Using a purified enzyme can mitigate this issue.[1] |
| Racemization During Work-up or Purification | Avoid harsh pH conditions during extraction and washing steps. Use neutralized silica gel or an alternative like alumina for chromatographic purification if racemization is suspected.[5] |
Problem 2: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst or Enzyme | For chemical synthesis, ensure the catalyst has not been poisoned by impurities in the starting materials or solvents.[7] For biocatalysis, verify the enzyme's activity and ensure proper storage.[8] |
| Inefficient Cofactor Regeneration (Biocatalysis) | The cofactor regeneration system may be suboptimal. Ensure the regeneration enzyme (e.g., glucose dehydrogenase) is active and its substrate (e.g., glucose) is present in sufficient excess.[2] |
| Substrate or Product Inhibition (Biocatalysis) | High concentrations of 3-quinuclidinone or the this compound product can inhibit the enzyme. Consider a fed-batch approach where the substrate is added portion-wise to maintain a low concentration.[1][8] |
| Poor Mass Transfer in a Heterogeneous System | In catalytic hydrogenations, ensure efficient stirring to facilitate contact between the hydrogen gas, substrate, and catalyst.[7] |
Data Presentation
Table 1: Comparison of Synthetic Methods for Enantiopure (R)-3-Quinuclidinol
| Method | Catalyst/Enzyme | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | RuBr₂-based catalysts | 85 - 95% | 88 - >99% (after recrystallization)[7] | High atom economy, direct route to the desired enantiomer.[7] | High cost of chiral catalysts, requires high-pressure equipment.[9] |
| Biocatalytic Reduction | Ketoreductase (e.g., from Kaistia algarum) | ~100% | >99.9%[9] | High enantioselectivity, mild reaction conditions, environmentally friendly.[9] | Potential for substrate/product inhibition, requires cofactor regeneration.[1] |
| Classical Resolution | L-(+)-tartaric acid | < 50% (for one enantiomer) | Can reach >98% after recrystallization[10] | Well-established and relatively simple technique. | Theoretical maximum yield is 50%, generates the unwanted enantiomer as waste.[2] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone using a Whole-Cell System
This protocol is a general guide based on reported procedures.[2]
Materials:
-
3-quinuclidinone hydrochloride
-
Glucose
-
Resting cells of a suitable microorganism (e.g., Nocardia sp., Agrobacterium radiobacter)
-
Phosphate buffer (e.g., 100 mM, pH 7.0-8.0)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
Cell Suspension: Prepare a suspension of the resting cells in the phosphate buffer.
-
Reaction Setup: To the cell suspension, add 3-quinuclidinone hydrochloride and glucose. Glucose serves as the substrate for cofactor regeneration.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified time (e.g., 24-48 hours).
-
Monitoring: Monitor the reaction progress using a suitable analytical method such as GC or HPLC.
-
Cell Separation: Once the reaction is complete, centrifuge the mixture to separate the cells.
-
Work-up:
-
Combine the supernatant fractions.
-
Adjust the pH to approximately 12 with K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with an organic solvent like dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.
-
-
Purification: Purify the crude (R)-3-quinuclidinol by recrystallization from a suitable solvent like acetone.
Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone using a Ruthenium Catalyst
This protocol is a general guide based on reported procedures.[4]
Materials:
-
3-quinuclidinone
-
Chiral Ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--)
-
Anhydrous ethanol
-
A suitable base (e.g., potassium tert-butoxide)
-
High-purity hydrogen gas
Procedure:
-
Reactor Setup: In a high-pressure reactor under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-quinuclidinone and the ruthenium catalyst in anhydrous ethanol.
-
Base Addition: Add the base to the reaction mixture.
-
Hydrogenation:
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 15 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for a specified time (e.g., 4 hours).
-
-
Monitoring: Monitor the reaction for completion.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product may then be subjected to an aqueous work-up.
-
-
Purification: Purify the crude product by recrystallization to enhance the enantiomeric excess.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 10. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 3-Quinuclidinol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Quinuclidinol, a critical precursor and degradation product of various active pharmaceutical ingredients (APIs), is paramount for ensuring drug quality and stability. This guide provides an objective comparison of the primary analytical techniques used for this compound quantification, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
The principal methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on factors such as the analyte's volatility, thermal stability, required sensitivity, and the sample matrix.[1] Due to its polar nature and low volatility, direct analysis of this compound can be challenging, often necessitating derivatization to improve its chromatographic behavior.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity, with mass spectral data providing unequivocal identification of the analyte.[1] However, a derivatization step is typically required to increase the volatility of this compound.[1][2] Common derivatization strategies include acylation, silylation, and carbonate formation.[2]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative that can often analyze this compound directly, simplifying sample preparation.[1] It is particularly well-suited for thermally labile compounds and for chiral separations.[1] For UV detection, pre-column derivatization is often necessary as this compound lacks a strong chromophore.[3][4]
Quantitative Data Summary
The following tables summarize the key performance parameters for various GC-MS and HPLC methods used for the quantification of this compound.
Table 1: GC-MS Method Parameters
| Parameter | Method 1: Acylation (Benzoyl Chloride) | Method 2: Carbonate Formation (Troc-Cl) |
| Derivatizing Agent | Benzoyl Chloride | 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) |
| Column | Agilent DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)[3] | Not Specified |
| Carrier Gas | Helium (0.8 mL/min)[3] | Not Specified |
| Injector Temperature | 250 °C[3] | Not Specified |
| Oven Program | 40°C (3 min), then 8°C/min to 300°C (3 min)[5] | Not Specified |
| Ionization Mode | Electron Impact (EI)[3] | Electron Impact (EI)[6] |
| Limit of Detection (LOD) | Not Specified | 30-72 ng/mL (depending on soil matrix)[6] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
Table 2: HPLC Method Parameters for Chiral Separation
| Parameter | Method 1: Benzoylation with Chiralpak IC | Method 2: p-Methoxybenzoylation with Chiralpak IA |
| Derivatizing Agent | Benzoyl chloride[4] | p-Methoxybenzoyl chloride[4] |
| Chiral Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5 µm)[4] | Chiralpak IA (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[4] | n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[4] |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[4] |
| Column Temperature | 15 °C[4] | 25 °C[4] |
| Detection Wavelength | 230 nm[4][7] | 255 nm[4] |
| Retention Time (S)-enantiomer | ~12.8 min[4] | ~6.2 min[4] |
| Retention Time (R)-enantiomer | ~17.5 min[4] | ~7.8 min[4] |
| Linearity Range | 1.5 - 7.5 µg/mL[8] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1.5 µg/mL[8] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
GC-MS with Acylation Derivatization
This protocol is a representative example of a GC-MS method for the analysis of this compound following derivatization with an acylating agent.
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., dichloromethane).[1]
-
Add an acylating agent (e.g., benzoyl chloride) and a base (e.g., pyridine or triethylamine).[2]
-
Heat the mixture to ensure complete derivatization (e.g., 60°C for 30 minutes).[1]
-
After cooling, the reaction may be quenched and the derivative extracted into an organic solvent.[1]
-
Dry the organic layer and use it for GC-MS analysis.[1]
-
-
GC-MS Conditions:
-
GC System: Agilent GC or similar.
-
Column: Agilent DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).[3]
-
Carrier Gas: Ultra-high purity helium at a flow rate of 0.8 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, then ramped at 8°C/min to 300°C and held for 3 minutes.[5]
-
Mass Spectrometer: Agilent 5975 or similar.[1]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.[1]
-
Scan Range: m/z 29-600.[1]
-
Chiral HPLC with Pre-column Derivatization
This protocol provides a general framework for the chiral separation and quantification of this compound enantiomers using HPLC.
-
Sample Preparation and Derivatization:
-
HPLC Conditions:
Visualization of Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose. The process involves evaluating several key parameters to demonstrate the method's reliability and accuracy.[9]
Caption: A flowchart of the analytical method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Esterification of this compound, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Synthesis of (R)-3-Quinuclidinol: Biocatalytic vs. Chemical Routes
(R)-3-Quinuclidinol is a vital chiral intermediate in the pharmaceutical industry, forming a key structural component of several drugs such as solifenacin, revatropate, and talsaclidine.[1][2] The stereochemistry of this building block is crucial for the therapeutic efficacy of these active pharmaceutical ingredients (APIs).[2] Consequently, the enantioselective synthesis of (R)-3-Quinuclidinol is of significant interest to researchers and drug development professionals. This guide provides a detailed comparison of the two primary synthetic strategies: biocatalytic asymmetric reduction and chemical synthesis.
The choice between a biocatalytic or chemical approach hinges on a trade-off between several factors, including yield, enantiomeric excess (e.e.), reaction conditions, scalability, cost, and environmental impact.[1] While chemical synthesis, particularly asymmetric hydrogenation, is a well-established and powerful technology, enzymatic methods are gaining prominence due to their exceptional selectivity and milder, more environmentally friendly reaction conditions.[1][3]
Quantitative Performance Comparison
The following table summarizes quantitative data from various reported methods for both biocatalytic and chemical synthesis of (R)-3-Quinuclidinol, allowing for a direct comparison of their performance.
| Parameter | Biocatalytic Synthesis | Chemical Synthesis |
| Catalyst | Whole cells (e.g., E. coli, Nocardia sp.) or isolated ketoreductases (KREDs)[4][5] | Chiral Ruthenium Catalysts (e.g., RuXY-Diphosphine-bimaH)[3][4] |
| Substrate | 3-Quinuclidinone[4] | 3-Quinuclidinone[4] or Racemic (±)-3-quinuclidinol (for resolution)[2] |
| Yield (%) | Typically >93% to nearly 100%[4][6] | Asymmetric Hydrogenation: >95%[3]; Chemical Resolution: ~20.4% (for the desired enantiomer)[3] |
| Enantiomeric Excess (e.e.) (%) | Consistently >99%, often >99.9%[4][7] | Asymmetric Hydrogenation: >99%[3]; Chemical Resolution: ~98%[3] |
| Temperature (°C) | 25-37[4][6] | Asymmetric Hydrogenation: 25-45[3][5] |
| Pressure | Atmospheric[8] | Asymmetric Hydrogenation: High pressure (e.g., 15-50 bar H₂)[3][8] |
| Reaction Time | 3 - 48 hours[4][6][9] | Asymmetric Hydrogenation: ~4-16 hours[3][5] |
| Key Reagents | Buffer, glucose (for cofactor regeneration)[10] | H₂ gas, organic solvents (e.g., methanol, ethanol), alkali co-catalyst[3][4] |
| Environmental Impact | Generally lower; aqueous media, biodegradable catalysts, avoids heavy metals.[11] | Higher; use of organic solvents, heavy metal catalysts, and high-pressure conditions. |
Synthesis Pathway Overview
The diagram below illustrates the general workflows for the biocatalytic and chemical synthesis of (R)-3-Quinuclidinol from the common precursor, 3-quinuclidinone.
Caption: Comparative workflow of biocatalytic vs. chemical synthesis of (R)-3-Quinuclidinol.
Experimental Protocols
Below are detailed, representative protocols for both biocatalytic and chemical synthesis routes.
Protocol 1: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone
This protocol is a generalized example based on the use of recombinant E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regenerating enzyme like glucose dehydrogenase (GDH).[1][4]
1. Biocatalyst Preparation:
-
A suitable E. coli host strain is transformed with an expression vector containing the genes for the desired ketoreductase (e.g., from Kaistia granuli) and glucose dehydrogenase.[1]
-
The recombinant E. coli is cultured in a suitable medium. Protein expression is induced by adding an inducer like IPTG, followed by cultivation at a lower temperature (e.g., 16-25°C) for 12-24 hours.[12]
-
The cells are harvested by centrifugation and can be used as a whole-cell biocatalyst, either as a wet paste or after resuspension in buffer.[5][12]
2. Biocatalytic Reaction:
-
To a temperature-controlled reaction vessel (e.g., 30°C), add a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0-8.0).[10]
-
Add the prepared E. coli cell suspension (biocatalyst).[1]
-
Add 3-quinuclidinone hydrochloride to the desired concentration.[5]
-
Add D-glucose (typically 1.1-1.5 equivalents relative to the substrate) to serve as the co-substrate for cofactor regeneration.[10]
-
The reaction is conducted with gentle agitation. The pH may need to be monitored and adjusted, as the oxidation of glucose can lead to the formation of gluconic acid, lowering the pH.[10]
-
The reaction progress is monitored by HPLC until completion (typically 3-48 hours, depending on substrate concentration and catalyst activity).[4][9]
3. Product Isolation and Purification:
-
Once the reaction is complete, the cells are removed by centrifugation.[4]
-
The aqueous supernatant is made alkaline (e.g., with K₂CO₃ to pH 12).[6]
-
The product, (R)-3-quinuclidinol, is extracted from the aqueous phase using an organic solvent such as dichloromethane or chloroform.[5][6]
-
The combined organic extracts are dried (e.g., over Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][10]
-
The crude product can be purified by recrystallization from a suitable solvent like acetone to obtain pure (R)-3-quinuclidinol.[5][6]
Protocol 2: Chemical Asymmetric Hydrogenation of 3-Quinuclidinone
This protocol is a general guide for the asymmetric hydrogenation using a chiral ruthenium catalyst.[4][5]
1. Reaction Setup:
-
A high-pressure reactor is charged with 3-quinuclidinone, a chiral ruthenium catalyst (e.g., RuXY-Diphosphine-bimaH), and an anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., argon or nitrogen).[4][5]
-
A suitable base, such as potassium tert-butoxide, is added to the mixture as a co-catalyst.[5]
2. Hydrogenation:
-
The reactor is sealed and purged several times with high-purity hydrogen gas.[5]
-
The reactor is then pressurized with hydrogen to the desired pressure (e.g., 15-50 bar).[8]
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-45°C) for the specified time (e.g., 4-16 hours).[3][5]
-
Reaction completion is monitored by an appropriate method (e.g., GC or HPLC).[3]
3. Product Isolation and Purification:
-
After the reaction is complete, the reactor is carefully depressurized.[4]
-
The catalyst may be removed by filtration.[4]
-
The solvent is removed under reduced pressure.[5]
-
The residue is worked up, which may involve an aqueous workup to remove the base and other salts.[5]
-
The crude product is then purified, typically by recrystallization, to yield enantiomerically pure (R)-3-quinuclidinol.[3][5]
Conclusion
Both biocatalytic and chemical synthesis routes offer effective means to produce high-purity (R)-3-Quinuclidinol.
Chemical synthesis , particularly asymmetric hydrogenation, is a mature and versatile technology. It can achieve high yields and enantioselectivity and is often predictable and controllable.[1] However, it typically requires expensive and complex chiral ligands, high-pressure equipment, and the use of heavy metal catalysts, which can pose environmental and product contamination concerns.[1][11]
Biocatalytic synthesis stands out for its exceptional enantioselectivity (>99.9% e.e. is common), mild reaction conditions (atmospheric pressure and physiological temperatures), and positive environmental profile.[1][8][11] The use of whole-cell biocatalysts with integrated cofactor regeneration systems simplifies the process and can lead to very high space-time yields.[10][13] While initial investment in developing a robust biocatalyst may be required, the benefits of simplified downstream processing, reduced waste, and superior product quality are making biocatalysis an increasingly attractive option for the industrial production of high-value chiral intermediates like (R)-3-Quinuclidinol.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Cross-Validation of HPLC and GC Methods for 3-Quinuclidinol Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Quinuclidinol, a pivotal chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is of utmost importance.[1] The stereospecific nature of its biological activity demands robust analytical methods to ensure enantiomeric purity and overall quality. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this compound analysis, supported by experimental data and detailed methodologies to facilitate method selection and cross-validation.
Cross-validation using orthogonal methods, which are based on different chemical or physical principles, is a critical step in confirming the accuracy and reliability of analytical results.[1] This guide focuses on the comparative analysis of HPLC and GC, two commonly employed techniques for the analysis of chiral compounds like this compound.
Method Comparison: HPLC vs. GC
The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific analytical goals. Due to its high polarity and low volatility, direct analysis of this compound by GC is challenging, often necessitating a derivatization step to improve its chromatographic behavior.[2] While HPLC can analyze this compound directly, pre-column derivatization is typically required for UV detection as the molecule lacks a strong chromophore.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry (MS) or other detectors.[2] |
| Derivatization | Often required for UV detection to introduce a chromophore.[1] | Typically required to increase volatility and improve peak shape.[2][3] |
| Common Derivatizing Agents | Benzoyl chloride, p-methoxybenzoyl chloride.[4] | Acylating agents (e.g., acetic anhydride, benzoyl chloride), silylating agents (e.g., BSTFA), chloroformates (e.g., Troc-Cl).[2] |
| Advantages | Well-suited for chiral separations, generally more straightforward for quantitative analysis due to precise injection volumes.[1][5] | High sensitivity and specificity, especially when coupled with MS, which provides unequivocal identification.[2] |
| Challenges | Requires specific chiral columns and mobile phases for optimal separation.[2] | Derivatization adds an extra step to sample preparation.[2] |
Quantitative Performance Data
The following tables summarize the quantitative performance of validated HPLC and GC methods for the analysis of this compound.
Table 1: HPLC Method Performance
| Parameter | Reported Value | Source |
| Technique | Chiral HPLC with Pre-column Derivatization and UV Detection | [1] |
| Limit of Detection (LOD) | 0.5 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.5 µg/mL | [1] |
| Linearity Range | 1.5 - 7.5 µg/mL | [1] |
| Accuracy (Recovery) | 98.6% - 101.4% | [1] |
| Precision (%RSD) | Deemed precise, but specific value not explicitly stated. | [1] |
Table 2: GC-MS Method Performance
| Parameter | Reported Value/Information | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | [1][2] |
| Limit of Detection (LOD) | Not explicitly stated, but method offers high sensitivity. | [2] |
| Limit of Quantification (LOQ) | Not explicitly stated. | |
| Linearity Range | Not explicitly stated. | |
| Accuracy (Recovery) | Not explicitly stated. | |
| Precision (%RSD) | Not explicitly stated. |
Experimental Protocols
Detailed methodologies are crucial for the successful reproduction and validation of analytical methods.
Chiral HPLC with Pre-column Derivatization and UV Detection
This method is suitable for quantifying the (S)-enantiomer in (R)-3-Quinuclidinol samples.[1]
Derivatization:
-
Dissolve approximately 250 mg of the this compound sample in 5.0 mL of dichloromethane.[1]
-
Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine and shake the flask for 5 minutes.[1][4]
-
Dilute the mixture to 50.0 mL with methanol.
-
Further dilute 5.0 mL of this solution to 50.0 mL with methanol for analysis.[1][4]
Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine (80:8:12:0.4, v/v/v/v).[1][4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 15 °C.[4]
-
Analysis Time: < 30 minutes.[1]
Gas Chromatography with Derivatization (GC-MS)
This protocol enhances the detectability of this compound for GC-MS analysis.[1]
Derivatization (Trichloroethoxycarbonylation):
-
Prepare a solution of this compound in a suitable solvent like acetone, acetonitrile, or dichloromethane.[1]
-
Add triethylamine (5 µL) and 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl, 5 µL).[1]
-
Stir the reaction vigorously at ambient temperature for at least 30 minutes.[1]
GC-MS Conditions:
-
Column: Agilent DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Ultra-high purity helium at a flow rate of 0.8 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, ramped at 8°C/min to 300°C, and held for 3 minutes.[2]
-
MS Detector: Electron Ionization (EI) source.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Source Temperature: 230°C.[2]
-
Quadrupole Temperature: 150°C.[2]
-
Scan Range: m/z 29-600.[2]
Visualizing the Workflow and Logic
To better illustrate the processes involved in method validation and selection, the following diagrams are provided.
References
A Comparative Guide to Chiral Synthons in Drug Discovery: 3-Quinuclidinol vs. 3-Hydroxypiperidine
In the landscape of modern drug discovery, the use of chiral synthons is fundamental to the development of enantiomerically pure pharmaceuticals. The specific three-dimensional arrangement of atoms in a drug molecule is often critical for its efficacy and safety. This guide provides a detailed comparison of two important chiral building blocks: (R)-(-)-3-Quinuclidinol and (S)-3-Hydroxypiperidine. While both are hydroxylated nitrogen-containing heterocycles, their distinct structural features lead them to be employed in the synthesis of different classes of blockbuster drugs.
This guide will objectively compare the synthesis and application of these two synthons, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Performance Comparison
The choice between (R)-3-Quinuclidinol and (S)-3-Hydroxypiperidine is dictated by the target molecule. (R)-3-Quinuclidinol, with its rigid bicyclic structure, is a cornerstone in the synthesis of muscarinic receptor antagonists. In contrast, the more flexible monocyclic (S)-3-Hydroxypiperidine (often used in its N-Boc protected form) is a key intermediate for drugs like the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.
Table 1: General Characteristics and Applications
| Feature | (R)-(-)-3-Quinuclidinol | (S)-3-Hydroxypiperidine |
| Structure | Rigid bicyclic amine | Flexible monocyclic amine |
| Primary Drug Class | Muscarinic Receptor Antagonists | Kinase Inhibitors |
| Example Drug | Solifenacin (for overactive bladder) | Ibrutinib (for lymphoma) |
| Key Advantage | Provides a rigid scaffold crucial for receptor binding in its target class. | Offers synthetic versatility for a different range of targets. |
Synthesis of Chiral Alcohols: A Comparative Analysis
The efficient synthesis of these chiral alcohols in high enantiomeric purity is a key consideration. Both chemical and biocatalytic methods have been developed for each.
(R)-(-)-3-Quinuclidinol Synthesis
(R)-3-Quinuclidinol is typically produced from the prochiral ketone, 3-quinuclidinone. The main strategies are classical chemical resolution and asymmetric reduction (either chemical or enzymatic).
Table 2: Comparison of Synthetic Routes to (R)-3-Quinuclidinol
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Features & Disadvantages |
| Chemical Resolution | D-(+)-Dibenzoyltartaric acid | Racemic 3-quinuclidinol | ~20.4%[1] | 98%[1] | Classical method; low theoretical yield (max 50%).[1] |
| Asymmetric Hydrogenation | RuBr₂-[(S)-(-)-MeO-BIPHEP] | 3-Quinuclidinone | High | 88-90% (>99% after recrystallization)[1] | High efficiency and scalability; requires heavy metal catalyst and high pressure.[1] |
| Whole-Cell Biocatalysis | Rhodococcus ruber | 3-Quinuclidinone | 91% | >99% | Environmentally benign, high enantioselectivity; may require process optimization for industrial scale. |
(S)-3-Hydroxypiperidine Synthesis
For synthetic applications, 3-hydroxypiperidine is often N-protected, commonly as the Boc derivative. The key chiral intermediate, (S)-N-Boc-3-hydroxypiperidine, is synthesized from N-Boc-3-piperidone.
Table 3: Comparison of Synthetic Routes to (S)-N-Boc-3-hydroxypiperidine
| Method | Catalyst/Reagent | Substrate | Conversion/Yield (%) | Enantiomeric Excess (ee, %) | Key Features & Disadvantages |
| Chemical Resolution | D-Pyroglutamic acid | Racemic 3-hydroxypiperidine | Yield: 95-97% (for the final Boc-protected product)[2] | High | Effective but can be costly due to the resolving agent.[2] |
| Whole-Cell Biocatalysis | Recombinant ketoreductase (KRED) | N-Boc-3-piperidone | >99% (conversion) | >99%[3] | High efficiency and selectivity, mild conditions; requires enzyme and cofactor regeneration system.[3][4] |
| Biocatalysis with Cofactor Regeneration | Aldo-keto reductase (AKR) and Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | High | >99%[5] | Efficient process with promising industrial value.[5] |
Application in Drug Synthesis: A Performance Overview
The utility of these synthons is best demonstrated by their performance in the synthesis of their respective target drugs.
(R)-3-Quinuclidinol in the Synthesis of Solifenacin
Solifenacin is a competitive muscarinic M3 receptor antagonist used to treat overactive bladder.[6] The formation of the carbamate bond between (R)-3-quinuclidinol and the tetrahydroisoquinoline core is the crucial step where this synthon is incorporated.
Table 4: Performance of (R)-3-Quinuclidinol in Solifenacin Synthesis
| Method | Activating Agent / Base | Overall Yield (%) | Purity | Key Features |
| Transesterification | Sodium methoxide[7] | Not explicitly stated, multi-step process. | High after purification | A classical approach involving the displacement of an ethoxy group.[7] |
| One-Pot CDT Activation | 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT)[6] | 76-88%[6] | >99.5% (HPLC)[6] | High yield, simpler work-up, suitable for industrial production.[6] |
| Chloroformate Intermediate | Diphosgene[6] | ~60% (for the three-step process)[6] | High | Reliable alternative, avoids strong bases like sodium hydride.[6] |
(S)-3-Hydroxypiperidine in the Synthesis of Ibrutinib
(S)-N-Boc-3-hydroxypiperidine is a key chiral intermediate in the synthesis of ibrutinib, a BTK inhibitor for treating B-cell malignancies.[3][4]
Quantitative data for the specific coupling step of (S)-N-Boc-3-hydroxypiperidine in the synthesis of ibrutinib is less commonly detailed in readily available literature in terms of a direct yield percentage for that single step. However, the biocatalytic methods to produce the synthon itself are highly efficient, providing it in near-perfect enantiomeric purity for subsequent reactions.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol is adapted from a whole-cell biocatalytic reduction method.[3]
Materials:
-
N-Boc-3-piperidone
-
D-glucose
-
NADP+
-
Phosphate buffer (100 mmol·L⁻¹, pH 6.5)
-
E. coli cells co-expressing a ketoreductase and glucose dehydrogenase
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction system containing: 100 g·L⁻¹ N-Boc-3-piperidone, 130 g·L⁻¹ D-glucose, 0.2 g·L⁻¹ NADP⁺, and 30 g·L⁻¹ wet cells in 100 mmol·L⁻¹ PBS buffer (pH 6.5).[3]
-
Maintain the reaction temperature at 35 °C and control the pH at 6.5 by adding a 2 mol·L⁻¹ NaOH solution as needed.[3]
-
Allow the reaction to proceed for 12-24 hours, monitoring the conversion by HPLC.
-
Upon completion (>99% conversion), add an equal volume of ethyl acetate to the reaction mixture for extraction.[3]
-
Centrifuge the mixture and separate the organic phase.
-
Dry the organic phase with anhydrous sodium sulfate.
-
The product, (S)-N-Boc-3-hydroxypiperidine, can be obtained after solvent evaporation. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Synthesis of Solifenacin via CDT Activation
This one-pot protocol is adapted from patent literature and offers high yields.[6]
Materials:
-
1,1'-Carbonyl-di-(1,2,4-triazole) (CDT)
-
(R)-(-)-3-Quinuclidinol
-
Triethylamine
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Isopropyl acetate
-
Saturated aqueous ammonium chloride solution
-
Sodium bicarbonate solution
-
Succinic acid
-
Acetone
Procedure:
-
Activation: In a suitable reactor, suspend CDT (0.1844 mol) in isopropyl acetate (204 ml). Add (R)-3-quinuclidinol (0.1676 mol) stepwise. Add triethylamine (0.2863 mol) and stir the mixture at room temperature (20-25°C) for approximately 2 hours.[6]
-
Coupling: Prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.1396 mol) in isopropyl acetate (204 ml). Add this solution stepwise to the activated quinuclidinol mixture. Heat the reaction mixture to reflux and maintain for 4 hours.[6]
-
Work-up: Cool the mixture to 0-5°C. Add a saturated aqueous solution of ammonium chloride. Allow the mixture to separate into two clear layers. Separate the organic layer and wash it with a sodium bicarbonate solution, followed by water.[6]
-
Salt Formation: To the organic layer containing the solifenacin base, add a solution of succinic acid in acetone. Stir the mixture at 0-5°C for about 3 hours to induce precipitation.[6]
-
Isolation: Collect the solid by filtration. Wash the solid with acetone and dry under vacuum at 40°C to obtain solifenacin succinate as a white solid.
Mandatory Visualizations
Signaling Pathway of Muscarinic M3 Receptor
Solifenacin exerts its therapeutic effect by antagonizing the M3 muscarinic acetylcholine receptor. The diagram below illustrates the Gq-coupled signaling pathway that is inhibited by solifenacin.
Experimental Workflow: Synthesis of Solifenacin
The following diagram outlines the key steps in the one-pot synthesis of solifenacin using CDT activation.
Conclusion
Both (R)-(-)-3-Quinuclidinol and (S)-3-Hydroxypiperidine are highly valuable chiral synthons in drug discovery, but their structural differences make them suitable for different therapeutic targets. (R)-3-Quinuclidinol's rigid bicyclic framework is essential for its role in potent muscarinic antagonists like solifenacin. In contrast, the flexible piperidine ring of (S)-3-Hydroxypiperidine is a key component in other important pharmaceuticals such as ibrutinib.
For both synthons, biocatalytic methods have emerged as superior strategies for their enantioselective synthesis, offering high yields and exceptional enantiomeric excess under environmentally benign conditions. The choice of synthon is therefore not a matter of which is "better" overall, but which is structurally appropriate for the intended biological target. This guide demonstrates that a deep understanding of the synthetic routes and applications of various chiral building blocks is essential for the efficient and successful development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2008062282A2 - An improved process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 7. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
A Comparative Guide to the Reproducibility of 3-Quinuclidinol Synthesis Protocols
For researchers, scientists, and drug development professionals, the synthesis of 3-Quinuclidinol is a critical step in the development of various pharmaceuticals. The reproducibility and efficiency of the synthesis protocol are paramount. This guide provides an objective comparison of common synthesis routes to this compound, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthesis Protocols
The synthesis of this compound can be broadly categorized into three main approaches: racemic synthesis, asymmetric chemical synthesis, and biocatalytic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, stereoselectivity, and operational complexity.
Quantitative Data Summary
The following tables summarize the key performance indicators for various published protocols for the synthesis of this compound.
Table 1: Racemic Synthesis of this compound
| Method | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ketone Reduction | Sodium Borohydride | Water | 4 | 30-35 | 89.0 | [1][2] |
Table 2: Asymmetric Chemical Synthesis of (R)-3-Quinuclidinol
| Catalyst/Ligand | Substrate-to-Catalyst Ratio | Pressure (atm) | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| RuBr₂--INVALID-LINK-- | 100,000 | 15 | 4 | 30-45 | High | 88-90 (>99 after recrystallization) | [3] |
| RuXY-Diphosphine-bimaH | Not Specified | 0.1-80 MPa | Not Specified | 20-60 | >95 | >99 | |
| Ru-BINAP/IPHAN | Not Specified | Not Specified | Not Specified | Not Specified | 88-97 | Not Specified |
Table 3: Biocatalytic Synthesis of (R)-3-Quinuclidinol
| Biocatalyst | Cofactor Regeneration System | Substrate Concentration | Reaction Time (h) | Temperature (°C) | Conversion/Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| E. coli expressing 3-quinuclidinone reductase and glucose dehydrogenase | Glucose Dehydrogenase (GDH) | 100 g/L | 21 | 30 | 98.6 (yield) | >99.9 | [4][5] |
| Immobilized E. coli expressing QNR and LSADH | Leifsonia Alcohol Dehydrogenase (LSADH) | 15% (w/v) | 48 | Not Specified | 100 (conversion) | >99.9 | [6] |
| Nocardia sp. WY1202 | Resting cells (endogenous) | 1.6 g / 100 mL | 48 | 30 | 93 (yield) | >99 | |
| Rhodococcus erythropolis WY1406 | Resting cells (endogenous) | 1.0 g / 125 mL | 30 | 37 | 92 (yield) for (S)-enantiomer | >99 | [4] |
| E. coli expressing KgQR and mutant GDH | Mutant Glucose Dehydrogenase (GDH) | 242 g/L | 3 | Not Specified | High | >99.9 | [7] |
| Heterogeneous biocatalyst with AtQR | H₂-driven (SH enzyme) | 5 mM | 0.5 | 25 | High (conversion) | >99 |
Experimental Protocols
Racemic Synthesis via Sodium Borohydride Reduction
This protocol describes a straightforward and industrially viable method for the synthesis of racemic this compound.[1]
Materials:
-
3-Quinuclidinone
-
Sodium borohydride (NaBH₄)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate
-
Acetone
Procedure:
-
Dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water in a suitable reaction vessel.
-
Maintain the temperature of the solution at 30-35°C.
-
Add 1.5 g (0.04 mol) of sodium borohydride in portions over 1 hour.
-
Stir the reaction mixture for 4 hours at 30-35°C.
-
Monitor the reaction completion using gas chromatography (GC).
-
Once the reaction is complete, extract the reaction mixture with chloroform (3 x 50 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Distill off the solvent under reduced pressure to obtain crude (±)-3-quinuclidinol.
-
Purify the crude product by recrystallization from acetone to yield a white crystalline solid.
Asymmetric Hydrogenation using a Ruthenium Catalyst
This protocol outlines a general procedure for the asymmetric hydrogenation of 3-quinuclidinone using a chiral Ruthenium catalyst.[3][8][9]
Materials:
-
3-Quinuclidinone
-
RuBr₂--INVALID-LINK-- or other suitable chiral Ruthenium catalyst
-
Anhydrous ethanol
-
Potassium tert-butoxide or other suitable base
-
High-pressure autoclave
-
Hydrogen gas source
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), charge a high-pressure autoclave with 3-quinuclidinone and the Ruthenium catalyst (e.g., at a substrate-to-catalyst molar ratio of 100,000:1).
-
Add anhydrous ethanol as the solvent.
-
Add a suitable base, such as potassium tert-butoxide.
-
Seal the autoclave and connect it to a hydrogen source.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 15 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 30-45°C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots using chiral HPLC or GC.
-
Once the reaction is complete (typically within 4 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The product, (R)-3-quinuclidinol, can be isolated and purified by standard procedures, including recrystallization to enhance enantiomeric excess.
Whole-Cell Biocatalytic Reduction
This protocol describes the asymmetric reduction of 3-quinuclidinone using recombinant E. coli cells.[6][9][10]
Materials:
-
Recombinant E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase)
-
3-Quinuclidinone hydrochloride
-
D-Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0-8.0)
-
Organic solvent for extraction (e.g., chloroform)
-
Anhydrous sodium sulfate
-
Incubator shaker
Procedure:
-
Prepare a suspension of the wet recombinant E. coli cells in the phosphate buffer in a sterile reaction vessel.
-
Add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension.
-
Place the reaction vessel in an incubator shaker set to 30-37°C and agitate at a suitable speed (e.g., 200 rpm).
-
The reaction is typically run for 21-48 hours. Monitor the conversion of 3-quinuclidinone by taking samples periodically and analyzing them by GC or HPLC.
-
After the reaction is complete, centrifuge the mixture to pellet the cells.
-
Decant the supernatant and extract it multiple times with an organic solvent like chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-3-quinuclidinol.
-
Further purification can be performed if necessary.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting material to the final product.
Caption: Generalized workflow for this compound synthesis.
Decision Logic for Protocol Selection
The choice of a synthesis protocol depends on several factors, including the desired stereochemistry, scale of production, and available resources. The following diagram illustrates a decision-making process for selecting an appropriate protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. hakon-art.com [hakon-art.com]
- 3. Item - Practical Asymmetric Hydrogenation of 3-Quinuclidinone Catalyzed by the XylSkewphos/PICAâRuthenium(II) Complex - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Production of (R)-3-quinuclidinol by a whole-cell biocatalyst with high efficiency - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Reductases for the Asymmetric Reduction of 3-Quinuclidinone
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal biocatalyst for the synthesis of enantiomerically pure (R)-3-quinuclidinol.
The synthesis of enantiomerically pure (R)-3-quinuclidinol is a pivotal step in the manufacturing of several pharmaceuticals, including the anticholinergic agents solifenacin and aclidinium bromide.[1] Biocatalytic reduction of the prochiral substrate 3-quinuclidinone using ketoreductases has emerged as a highly efficient and environmentally sustainable alternative to conventional chemical methods, which often necessitate harsh reaction conditions and can yield insufficient enantiomeric excess.[1][2] This guide provides a comprehensive comparison of various reductases employed for this stereoselective transformation, supported by experimental data to facilitate the selection of the most suitable enzyme for research and development purposes.
Performance Comparison of Reductases
A variety of ketoreductases, predominantly from the short-chain dehydrogenase/reductase (SDR) family, have been identified and successfully applied to the asymmetric reduction of 3-quinuclidinone.[1] These enzymes, sourced from diverse microorganisms, display distinct catalytic efficiencies, substrate tolerances, and operational stabilities. The following table summarizes key performance indicators for several prominent reductases, offering a quantitative basis for comparison.
| Enzyme (Source Organism) | Specific Activity (U/mg) | Km (3-quinuclidinone) (mM) | kcat/Km (s⁻¹·mM⁻¹) | Optimal pH | Optimal Temp. (°C) | Substrate Loading | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Space-Time Yield (g/L/d) | Cofactor (Regeneration System) |
| KaKR (Kaistia algarum) | 38.4[2] | 0.80[2] | 82.8[2] | 7.0[2] | 50-55[2] | up to 5.0 M[2] | >99.9[2] | >99.9[2] | 1027[2] | NADH (GDH/glucose)[2] |
| ArQR (Agrobacterium radiobacter) | 19.7[2] | 0.91[2] | Not explicitly found | ~7.0[2] | ~30[2] | >200 g/L[2] | >99[2] | >99.9[2] | 916[2] | NADH (GDH/glucose)[2] |
| RrQR (Rhodotorula rubra) | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found | 618 mM[1] | ~100[1] | >99.9[1] | Not Reported[1] | NADPH (GDH/glucose)[3][4] |
| QNR (Microbacterium luteolum) | 1.39[2] | Not explicitly found | Not explicitly found | 7.0[2] | 25-30[2] | Not explicitly found | High[1] | Excellent[1] | Not explicitly found | NADH (LSADH/2-propanol)[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of biocatalytic reductions. Below are protocols for enzyme activity assays and whole-cell biocatalytic synthesis of (R)-3-quinuclidinol.
Enzyme Activity Assay
The activity of 3-quinuclidinone reductases is typically determined spectrophotometrically by monitoring the decrease in absorbance of the nicotinamide cofactor (NADH or NADPH) at 340 nm.[5]
Reaction Mixture:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
3-quinuclidinone (10 mM)
-
NADH or NADPH (0.2 mM)
-
Enzyme solution (appropriately diluted)
Procedure:
-
Pre-incubate the reaction mixture (excluding the enzyme) at the desired temperature (e.g., 30 °C) for 5 minutes.[2]
-
Initiate the reaction by adding the enzyme solution.[2]
-
Monitor the decrease in absorbance at 340 nm. One unit of enzyme activity (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH or NADPH per minute under the specified conditions.[5]
Whole-Cell Biocatalysis with Cofactor Regeneration
For preparative-scale synthesis, whole-cell biocatalysis is often preferred as it circumvents the need for enzyme purification and allows for efficient in-situ cofactor regeneration.[6]
System 1: Glucose Dehydrogenase (GDH) for NADH/NADPH Regeneration
This system is commonly used with reductases like KaKR and ArQR.[2]
Reaction Components:
-
Recombinant E. coli cells expressing the reductase (e.g., KaKR) and glucose dehydrogenase (GDH).
-
Substrate: 3-quinuclidinone hydrochloride
-
Cofactor regeneration co-substrate: D-glucose (e.g., 1.2 equivalents to the substrate)[5]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.0)[5]
-
Cofactor: NAD⁺ or NADP⁺ (catalytic amount)
Procedure:
-
Suspend the recombinant E. coli cells in the potassium phosphate buffer.
-
In a reaction vessel, combine the cell suspension, 3-quinuclidinone hydrochloride, D-glucose, and the catalytic amount of NAD⁺ or NADP⁺.[5]
-
Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) with agitation (e.g., 200 rpm).[2]
-
Monitor the reaction progress by analyzing samples periodically using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 3-quinuclidinone and the enantiomeric excess of (R)-3-quinuclidinol.[2]
-
Upon completion, the product can be extracted from the reaction mixture after removing the cells by centrifugation.[2]
System 2: Alcohol Dehydrogenase for NADH Regeneration
This protocol utilizes a whole-cell system with co-expression of a reductase (e.g., QNR) and an alcohol dehydrogenase, such as Leifsonia sp. alcohol dehydrogenase (LSADH), for NADH regeneration using 2-propanol as a co-substrate.[2]
Reaction Components:
-
Recombinant E. coli cells co-expressing the reductase and LSADH.[2]
-
Substrate: 3-quinuclidinone
-
Cofactor regeneration co-substrate: 2-propanol[2]
-
Buffer: Potassium phosphate buffer (200 mM, pH 7.0)[2]
-
Cofactor: NAD⁺ (catalytic amount, e.g., 1 mM)[2]
Procedure:
-
Suspend the recombinant E. coli cells in the potassium phosphate buffer.[2]
-
In a reaction vessel, combine the cell suspension, 3-quinuclidinone, 2-propanol, and NAD⁺.[2]
-
Incubate the reaction mixture under optimal conditions.
-
Monitor the reaction and product isolation as described in the previous protocol.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages in the enzymatic synthesis of (R)-3-quinuclidinol.
Caption: General experimental workflow for whole-cell biocatalytic synthesis of (R)-3-quinuclidinol.
Caption: Schematic of enzyme-coupled cofactor regeneration for 3-quinuclidinone reduction.
Conclusion
The enzymatic reduction of 3-quinuclidinone presents a robust and highly selective method for producing enantiopure (R)-3-quinuclidinol.[1] The choice of reductase will ultimately depend on specific process requirements, including desired space-time yield, substrate concentration, and economic considerations related to cofactor and co-substrate selection. Reductases such as KaKR from Kaistia algarum demonstrate exceptional performance with high specific activity and tolerance to high substrate loading, making them promising candidates for industrial-scale applications.[2][5] The provided protocols and workflows offer a foundational guide for researchers and drug development professionals to implement and optimize this valuable biocatalytic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Industrial-Scale Production of (R)-3-Quinuclidinol
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Quinuclidinol is a pivotal chiral building block in the pharmaceutical industry, essential for the synthesis of a range of therapeutics, including solifenacin (for overactive bladder) and revatropate. The stereochemistry at the C3 position is critical for the pharmacological activity of these drugs, making the enantioselective synthesis of the (R)-enantiomer a key focus of industrial production. This guide provides an objective comparison of the primary industrial-scale production methods for (R)-3-Quinuclidinol, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Production Methods
The industrial production of enantiomerically pure (R)-3-Quinuclidinol predominantly follows two main strategies: chemical synthesis and biocatalytic reduction. The choice between these methods hinges on a trade-off between factors such as yield, enantiomeric excess (ee), production costs, scalability, and environmental impact.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages | Key Disadvantages |
| Chemical Synthesis | ||||||
| Racemic Synthesis & Chemical Resolution | Sodium Borohydride / D-(+)-dibenzoyltartaric acid | 3-Quinuclidinone | ~20.4%[1] | 98%[1] | Utilizes conventional chemical processes. | Low theoretical yield (max 50%), requires costly resolving agents, generates significant waste.[1] |
| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK-- | 3-Quinuclidinone | >95% (after recrystallization)[2] | 88-90% (up to >99% after recrystallization)[2][3] | High atom economy, direct route to the desired enantiomer.[4] | High cost of chiral catalysts, requires high-pressure equipment, potential for catalyst poisoning.[4] |
| Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH | 3-Quinuclidinone | >95%[1] | >99%[1] | Excellent yield and enantioselectivity. | Requires specialized ligands and high-pressure conditions. |
| Biocatalytic Reduction | ||||||
| Whole-Cell Biocatalysis | E. coli expressing KgQR and GDH | 3-Quinuclidinone | Nearly 100%[5] | >99.9%[5] | Extremely high yield and enantioselectivity, mild reaction conditions, environmentally friendly.[4][6] | Requires development of a robust biocatalyst, potential for enzyme inhibition at high substrate concentrations.[4] |
| Whole-Cell Biocatalysis | E. coli expressing QNR and LSADH (immobilized) | 3-Quinuclidinone | 100% | >99.9% | High substrate loading, excellent conversion. | May require specific immobilization techniques. |
| Whole-Cell Biocatalysis | Nocardia sp. WY1202 (resting cells) | 3-Quinuclidinone | 93%[7] | >99%[7] | Utilizes whole organisms, simplifying enzyme purification. | Lower yield compared to engineered strains. |
Experimental Protocols
Chemical Synthesis: Asymmetric Hydrogenation
This protocol describes a large-scale asymmetric hydrogenation of 3-quinuclidinone using a Ruthenium-based catalyst.
Materials:
-
3-Quinuclidinone
-
RuBr₂--INVALID-LINK-- catalyst
-
Anhydrous ethanol
-
Potassium tert-butoxide
-
High-purity hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the high-pressure autoclave with 3-quinuclidinone and the RuBr₂--INVALID-LINK-- catalyst. A substrate-to-catalyst molar ratio of up to 100,000:1 has been reported for large-scale synthesis.[2] Add anhydrous ethanol as the solvent.
-
Base Addition: Add a solution of potassium tert-butoxide in ethanol to the reaction mixture.
-
Hydrogenation: Seal the autoclave and purge the system multiple times with hydrogen gas. Pressurize the reactor to 15 atm with hydrogen.
-
Reaction Conditions: Heat the reaction mixture to 30-45°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4 hours.[2][3]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization to increase the enantiomeric excess to >99%.[2][3]
Biocatalytic Reduction: Whole-Cell Biocatalysis
This protocol outlines the whole-cell biocatalytic reduction of 3-quinuclidinone using recombinant E. coli co-expressing a 3-quinuclidinone reductase (e.g., KgQR) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH).
Materials:
-
Recombinant E. coli cells expressing the desired enzymes
-
3-Quinuclidinone hydrochloride
-
D-Glucose (for cofactor regeneration)
-
Potassium phosphate buffer (e.g., 200 mM, pH 7.0)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂) or Chloroform
-
Acetone
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable fermentation medium to induce the expression of the 3-quinuclidinone reductase and glucose dehydrogenase. Harvest the cells by centrifugation.
-
Reaction Setup: In a temperature-controlled reactor, prepare a suspension of the harvested E. coli cells (wet weight) in the potassium phosphate buffer.
-
Substrate Addition: Add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension.[7]
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with agitation (e.g., 200 rpm) for a specified duration (typically 3-48 hours, depending on the biocatalyst and substrate concentration).[5][7]
-
Monitoring: Monitor the conversion of 3-quinuclidinone to (R)-3-Quinuclidinol using GC or HPLC.
-
Cell Separation: After the reaction is complete, separate the bacterial cells from the reaction mixture by centrifugation.
-
Product Extraction: Adjust the pH of the supernatant to approximately 12 with K₂CO₃. Evaporate the solvent under reduced pressure. Extract the resulting residue with dichloromethane or chloroform.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude (R)-3-Quinuclidinol. Further purification can be achieved by recrystallization from acetone.[7]
Visualizing the Production Pathways
To better illustrate the described production methods, the following diagrams outline the key steps and relationships in each process.
References
- 1. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 2. Item - Practical Asymmetric Hydrogenation of 3-Quinuclidinone Catalyzed by the XylSkewphos/PICAâRuthenium(II) Complex - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]
Enantioselective bioassays to determine the functional activity of 3-Quinuclidinol enantiomers.
For researchers, scientists, and drug development professionals, understanding the stereospecific interactions of chiral molecules with their biological targets is paramount. This guide provides an objective comparison of the functional activity of (R)- and (S)-3-Quinuclidinol, chiral building blocks essential in the synthesis of numerous pharmaceuticals, particularly muscarinic acetylcholine receptor (mAChR) modulators. This document details the differential effects of these enantiomers on mAChR subtypes, outlines the experimental protocols for key bioassays, and presents supporting data to elucidate their structure-activity relationships.
Enantiomeric Differentiation in Muscarinic Receptor Interaction
3-Quinuclidinol serves as a foundational scaffold for a variety of muscarinic receptor antagonists. The stereochemistry at the C3 position of the quinuclidine ring is a critical determinant of pharmacological activity, with the two enantiomers, (R)- and (S)-3-Quinuclidinol, exhibiting distinct binding affinities and functional effects at the five muscarinic acetylcholine receptor subtypes (M1-M5).[1] While this compound itself is a precursor with relatively modest affinity, its ester derivatives are among the most potent and extensively studied muscarinic antagonists.[2]
Generally, esters derived from (R)-3-Quinuclidinol display a higher affinity for muscarinic receptors, particularly the M1 and M2 subtypes, compared to their (S)-counterparts.[3][4] This stereoselectivity underscores the importance of utilizing enantiomerically pure forms in drug development to enhance potency and minimize off-target effects.
Comparative Functional Activity
Quantitative functional activity data, such as EC50 or IC50 values for the parent this compound enantiomers, is not extensively reported in peer-reviewed literature, as research has predominantly focused on their more potent ester derivatives.[3] However, based on the well-established principles of stereoselectivity in muscarinic receptor ligands, a qualitative comparison can be made.
Table 1: Qualitative Comparison of this compound Enantiomer Activity at Muscarinic Receptors
| Enantiomer | Relative Affinity | Functional Effect |
| (R)-3-Quinuclidinol | Higher | Precursor to more potent antagonists |
| (S)-3-Quinuclidinol | Lower | Precursor to less potent antagonists |
To illustrate the profound impact of stereochemistry on receptor affinity, the following table presents binding data for the enantiomers of Quinuclidinyl Benzilate (QNB), a potent non-selective muscarinic antagonist derived from this compound.
Table 2: Binding Affinities (Ki) of QNB Enantiomers at Muscarinic Receptors
| Compound | Receptor Subtype | Ki (nM) |
| (R)-QNB | M1 | ~0.1 |
| M2 | ~0.1 | |
| M3 | ~0.1 | |
| (S)-QNB | M1 | >10 |
| M2 | >10 | |
| M3 | >10 |
Note: The Ki values are approximate and intended for comparative purposes to highlight the significant difference in affinity between the enantiomers.
Muscarinic Receptor Signaling Pathways
The functional activity of this compound derivatives is determined by their ability to modulate the distinct signaling pathways coupled to different muscarinic receptor subtypes.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[2] Agonist binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[5] Antagonists derived from this compound block this cascade.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[2] Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the Gi/o protein can also directly modulate ion channels.[2] this compound-based antagonists prevent these inhibitory effects.
Experimental Protocols for Enantioselective Bioassays
A variety of in vitro assays are employed to determine the enantioselective functional activity of this compound enantiomers and their derivatives at muscarinic receptors.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype.[5]
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).[3]
-
Incubation: Incubate the membranes in a suitable buffer with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS)) and varying concentrations of the unlabeled test compound (e.g., (R)- or (S)-3-Quinuclidinol derivative).
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay (for M1, M3, M5 Receptors)
This functional assay measures the activation of Gq/11-coupled muscarinic receptors by detecting changes in intracellular calcium concentration.[1]
Methodology:
-
Cell Culture: Seed cells expressing the M1, M3, or M5 receptor subtype in a microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]
-
Compound Addition: Add the test compounds (agonists or antagonists) to the cells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: For agonists, calculate EC50 values from the concentration-response curves. For antagonists, calculate IC50 values.
Adenylyl Cyclase (AC) Inhibition Assay (for M2, M4 Receptors)
This functional assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled muscarinic receptors.
Methodology:
-
Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.
-
Stimulation: Pre-treat the cells with the test compound (antagonist) before stimulating adenylyl cyclase with forskolin in the presence of a muscarinic agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence). A decrease in the FRET signal corresponds to a decrease in cAMP levels.
-
Data Analysis: Generate concentration-response curves to determine the IC50 of antagonists.
Conclusion
The enantiomers of this compound serve as critical precursors in the development of muscarinic receptor modulators, with the (R)-enantiomer generally yielding compounds with significantly higher affinity. The choice of bioassay for determining functional activity depends on the muscarinic receptor subtype of interest and its corresponding signaling pathway. Competitive radioligand binding assays provide a direct measure of binding affinity, while functional assays such as calcium flux and adenylyl cyclase inhibition assays offer insights into the downstream cellular responses. A comprehensive understanding of the stereoselective activity of these enantiomers, facilitated by the experimental approaches detailed in this guide, is essential for the rational design and development of novel therapeutics targeting the muscarinic acetylcholine receptor system.
References
- 1. benchchem.com [benchchem.com]
- 2. bu.edu [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 3-Quinuclidinol from Different Suppliers
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical precursors is a critical determinant of successful experimental outcomes and the quality of final products. 3-Quinuclidinol, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity, particularly its enantiomeric purity, can significantly impact the efficacy and safety of the resulting therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies to assess the purity of this compound from various suppliers, supported by detailed experimental protocols and data presentation.
The primary methods for analyzing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the polar nature of this compound, direct analysis by GC-MS can be challenging, often requiring a derivatization step to enhance volatility and improve chromatographic separation.[1][2] HPLC offers a versatile alternative, capable of analyzing this compound directly, and is particularly well-suited for chiral separations to determine enantiomeric purity.[1][3]
Quantitative Data Summary
The following table summarizes key purity and analytical parameters for this compound that should be considered when evaluating different suppliers. The data presented is a synthesis of typical specifications and results from the analytical methods described below.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Test Method |
| Purity (by GC) | ≥ 99.0% | ≥ 99.5% | ≥ 98.5% | GC-MS with Derivatization |
| Enantiomeric Purity (R)-(-)-3-Quinuclidinol | ≥ 99.5% ee | ≥ 99.8% ee | ≥ 99.0% ee | Chiral HPLC |
| Melting Point | 219-223 °C | 220-224 °C | 218-222 °C | USP <741> |
| Appearance | White to off-white crystalline powder | White crystalline powder | White to faintly beige powder | Visual Inspection |
| Moisture Content | ≤ 0.5% | ≤ 0.3% | ≤ 1.0% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the purity of this compound are provided below.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to its high polarity and low volatility, this compound requires derivatization before GC-MS analysis to achieve good peak shape and sensitivity.[2] Acylation is a common and robust derivatization strategy.[2][4]
a. Derivatization (Acylation with Benzoyl Chloride):
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in an appropriate solvent like dichloromethane (DCM).
-
Reaction: Add benzoyl chloride and a suitable base such as pyridine to the sample solution.
-
Incubation: Heat the mixture to ensure the reaction goes to completion.
-
Extraction: After cooling, the resulting ester derivative is extracted into an organic solvent.
-
Drying: The organic layer is dried before GC-MS analysis.
b. GC-MS Conditions:
-
GC Column: Agilent HP-5ms UI capillary column (30 m × 0.25 mm i.d. × 0.25 μm film thickness).[5]
-
Carrier Gas: Ultra-high purity helium at a flow rate of 0.8 mL/min.[5]
-
Injector: Pulsed splitless mode at 250 °C.[5]
-
Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, then ramped at 8°C/min to 300°C and held for 3 minutes.[5]
-
MS Detector: Ion source temperature at 230°C and quadrupole temperature at 150°C.[5]
Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for separating and quantifying the enantiomers of this compound.[3][6] This method also requires a pre-column derivatization step to introduce a chromophore for UV detection, as this compound itself does not have significant UV absorbance.[3]
a. Derivatization (Benzoylation):
-
Sample Preparation: Dissolve approximately 250 mg of the this compound sample in 5.0 mL of dichloromethane in a volumetric flask.[3]
-
Reaction: Add benzoyl chloride and triethylamine to the solution and shake for 5 minutes.[7]
-
Dilution: Adjust the volume with methanol. A further dilution may be necessary to bring the concentration within the linear range of the detector.[3]
b. Chiral HPLC Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine (80:8:12:0.4, v/v/v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 15 °C.[3]
-
Detection: UV at 230 nm.[3]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound's chemical structure.[8][9]
a. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.[8]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.[8]
b. Data Acquisition:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).[8]
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the carbon spectrum.[8]
c. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier-transformed.
-
The spectrum is phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard.[8]
Visualizations
The following diagrams illustrate the experimental workflow for assessing the purity of this compound and the logical relationship between different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Esterification of this compound, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Resolution of Racemic 3-Quinuclidinol for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the efficient production of enantiomerically pure compounds is a critical cornerstone of modern pharmaceutical development. Racemic 3-Quinuclidinol, a key chiral building block for a variety of therapeutics, presents a common challenge in stereoselective synthesis. This guide provides an objective comparison of the primary methods for resolving racemic this compound: chemoenzymatic kinetic resolution and classical chemical resolution. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document aims to equip researchers with the necessary information to select the most suitable resolution strategy for their specific needs.
The pharmacological activity of many drugs derived from this compound is highly dependent on the stereochemistry of this precursor. Therefore, obtaining enantiomerically pure (R)- or (S)-3-Quinuclidinol is often a mandatory step in the drug development pipeline. The choice of resolution method can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the synthesis. This guide explores the nuances of two prominent techniques, offering a side-by-side comparison of their performance.
Performance Comparison: Chemoenzymatic vs. Chemical Resolution
The selection of a resolution method is a trade-off between several factors, including yield, enantiomeric excess (e.e.), reaction conditions, and scalability. The following table summarizes quantitative data from reported methods for the resolution of racemic this compound.
| Resolution Method | Sub-Type | Resolving Agent/Enzyme | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Chemoenzymatic Kinetic Resolution | Protease-catalyzed Hydrolysis | Aspergillus melleus protease | 42 | 96 |
| Classical Chemical Resolution | Diastereomeric Salt Formation | D-(+)-Dibenzoyltartaric Acid | 20.4 | 98[1] |
Experimental Protocols
Detailed methodologies for the key resolution techniques are provided below to facilitate the replication and adaptation of these procedures in a laboratory setting.
Protocol 1: Chemoenzymatic Kinetic Resolution of Racemic this compound via Protease-Catalyzed Hydrolysis
This method involves the initial acylation of the racemic alcohol followed by the enantioselective hydrolysis of the resulting ester by a protease.
Step 1: Acylation of Racemic this compound
-
Dissolve racemic this compound in a suitable organic solvent.
-
Add an acylating agent, such as an acid anhydride (e.g., butyric anhydride), to the solution.
-
Stir the mixture at room temperature to allow for the complete formation of the corresponding ester.
-
Isolate the racemic 3-quinuclidinyl ester.
Step 2: Enzymatic Hydrolysis
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Disperse the racemic 3-quinuclidinyl ester in the buffer.
-
Add a protease, such as Aspergillus melleus protease, to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress of the hydrolysis. The enzyme will selectively hydrolyze one enantiomer of the ester back to the alcohol.
-
Once the desired conversion is reached (typically around 50%), stop the reaction.
Step 3: Separation
-
Extract the mixture with a suitable organic solvent to separate the unreacted ester enantiomer from the alcohol enantiomer in the aqueous phase.
-
The desired enantiomer (either the alcohol or the ester) can then be isolated and purified. If the ester is the desired product, it can be subsequently hydrolyzed to the corresponding alcohol.
Protocol 2: Classical Chemical Resolution of Racemic this compound using a Chiral Resolving Agent
This traditional method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Step 1: Diastereomeric Salt Formation
-
Dissolve racemic this compound in a suitable solvent mixture, such as propanol and acetone.
-
In a separate container, dissolve an equimolar amount of a chiral resolving agent, such as D-(+)-dibenzoyltartaric acid, in the same solvent system.[1]
-
Combine the two solutions and heat gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to promote the crystallization of one of the diastereomeric salts.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any impurities.
-
The collected salt is enriched in one of the diastereomers.
Step 3: Liberation of the Enantiomerically Enriched this compound
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide) to the solution to neutralize the resolving agent and liberate the free base of this compound.
-
Extract the enantiomerically enriched this compound with a suitable organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the final product.
Workflow Diagrams
The following diagrams illustrate the logical workflows of the described resolution methods.
Caption: Workflow for the chemoenzymatic resolution of racemic this compound.
Caption: Workflow for the classical chemical resolution of racemic this compound.
References
Safety Operating Guide
Proper Disposal of 3-Quinuclidinol: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 3-Quinuclidinol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a hazardous chemical that necessitates careful handling and disposal. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It may also be harmful if swallowed, in contact with skin, or inhaled.[3] Adherence to strict safety protocols is crucial when managing waste containing this compound. This guide provides detailed procedures for the proper disposal of this compound in a laboratory setting.
Hazard Summary
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[3] | P260: Do not breathe dusts or mists.[3] P270: Do not eat, drink or smoke when using this product.[3][5] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Disposal Protocol: A Step-by-Step Guide
The ultimate disposal of this compound must be in accordance with federal, state, and local environmental regulations.[7] The most recommended method is to engage a licensed professional waste disposal service.[7] The following protocol outlines the necessary steps for preparing this compound waste for disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles with side shields and a face shield.[8]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[8]
2. Waste Segregation and Collection: Proper segregation of waste streams is critical to ensure safe and compliant disposal.
-
Unused/Expired this compound: Keep the chemical in its original container if possible. If not, use a clearly labeled, sealable, and robust container.
-
Contaminated Labware: This includes items like empty containers, pipette tips, gloves, and weighing paper. These items should be collected in a designated, labeled hazardous waste container.
-
Aqueous Solutions: Collect any solutions containing this compound in a separate, labeled container for hazardous waste. Do not dispose of these solutions down the drain.[9]
3. Waste Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[10] List all components of a mixture, including solvents and their approximate percentages.
-
Storage: Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11] The storage area should be cool and dry. Keep containers tightly closed except when adding waste.[8][10]
4. Spill and Leak Procedure: In the event of a spill, evacuate the area and ensure proper ventilation.[7]
-
For solid spills: Carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[1][7]
-
For liquid spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4]
-
After cleanup, wash the spill site thoroughly.[7]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
One suggested disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 3-Quinuclidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Quinuclidinol. Adherence to these procedures is critical to mitigate the risks associated with this hazardous chemical.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed, inhaled, or absorbed through the skin.[3] Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to create an effective barrier against this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[4][5] A face shield provides more comprehensive protection against splashes. |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[4] Gloves should be inspected before use and changed frequently, or immediately if contaminated or damaged. Double gloving is advised.[4] |
| Body Protection | Lab Coat, Coveralls, or Chemical Protective Suit | Wear a lab coat and long-sleeved clothing to cover the skin.[4] For scenarios with a higher risk of exposure, fire/flame resistant and impervious clothing or a full chemical protective suit may be required.[5] |
| Respiratory Protection | NIOSH-approved Respirator | Handling should be done in a well-ventilated area, preferably a chemical fume hood.[4][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5] For weighing and handling of the solid, a dust mask (e.g., N95) may be sufficient if performed in a fume hood.[4] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing risks.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, ideally within a chemical fume hood.[4][6]
-
Avoid Dust Formation: Take precautions to prevent the generation of dust when handling the solid chemical.[4][7]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed immediately and washed before reuse.[8]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[4][8]
2. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Location: Store in a designated corrosives area.[4]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][4]
3. Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.
-
Clean-up: Carefully sweep or shovel the solid material into a suitable, labeled container for disposal, avoiding dust creation.[4] It is recommended to cover the spill with an alkaline material like soda ash or dry lime before collection.[6][8]
-
Decontaminate: Thoroughly clean the spill area with soap and water.[6][8]
4. Disposal:
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[4]
-
Disposal Method: Disposal should be conducted by a licensed professional waste disposal service.[4] A common method involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4][9]
-
Regulations: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[4]
First Aid Measures
Immediate action is vital in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Get medical aid immediately.[8] Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[8] Seek immediate medical attention.[8] |
Visualized Workflow: Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
